Rhodinyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-7-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861810 | |
| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid/light, fresh, rose-like odour | |
| Record name | Rhodinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
| Record name | Rhodinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.908 | |
| Record name | Rhodinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-11-7 | |
| Record name | Rhodinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodinyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rhodinyl Acetate: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate (CAS No. 141-11-7) is an organic ester prized for its characteristic fresh, rose-like floral aroma.[1] It is a key component in the fragrance and flavor industries, valued for its stability and lasting scent profile.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure
This compound is the acetate ester of rhodinol, which is a mixture of terpene alcohols, primarily consisting of l-citronellol.[1] The IUPAC name for the primary component is 3,7-dimethyloct-7-enyl acetate.[3] Its structure consists of a ten-carbon chain with two methyl groups and a terminal double bond, attached to an acetate functional group via an ester linkage.
Caption: 2D Chemical Structure of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[2] It is soluble in alcohol and mineral oils but insoluble in glycerol and water.[1][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.30 g/mol | [5] |
| CAS Number | 141-11-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Fresh, rose-like | [1][6] |
| Boiling Point | 237 °C (lit.) | [1] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.4540 (lit.) | [1] |
| Flash Point | 46 °C | [1] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [1][4] |
| Kovats Retention Index | 1266 (Semi-standard non-polar), 1660 (Standard polar) | [5] |
Experimental Protocols
Synthesis of this compound via Esterification
This compound can be synthesized through the Fischer esterification of rhodinol with acetic anhydride, using a catalyst such as zeolite. The following protocol is adapted from a study on the esterification of the rhodinol fraction from citronella oil.
Materials:
-
Rhodinol (a mixture of citronellol and geraniol)
-
Acetic anhydride
-
Zeolite catalyst
-
Distilled water
-
Boiling flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a boiling flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol and geraniol), 2.92 mL of acetic anhydride (0.03 moles), and 0.14 g of zeolite catalyst.
-
Heat the mixture to 130°C with continuous stirring for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the catalyst from the organic liquid by filtration.
-
Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
-
Separate the final organic phase containing this compound.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the separation and identification of volatile compounds like this compound in complex mixtures. The following is a representative protocol for the analysis of terpenes and terpenoids, which can be adapted for this compound.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 5% phenyl methylpolysiloxane).[6]
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent such as ethyl acetate.[6]
-
If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.[6]
GC-MS Conditions (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 115°C
-
Ramp to 145°C at 2°C/min
-
Ramp to 165°C at 20°C/min
-
Ramp to 175°C at 2°C/min
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.[6]
-
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
Data Analysis:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by library matching.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Protons on the methyl group of the acetate would appear as a singlet around δ 2.0 ppm.
-
Protons on the carbons adjacent to the ester oxygen (CH₂-O) would be found in the δ 4.0-4.5 ppm region.
-
Vinyl protons of the terminal double bond would resonate in the δ 4.5-5.5 ppm range.
-
Aliphatic protons on the carbon chain would appear in the upfield region of the spectrum (δ 0.9-2.0 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the ester would be significantly downfield, typically in the δ 170-175 ppm range.
-
Carbons of the double bond would appear in the δ 110-150 ppm region.
-
The carbon of the CH₂ group attached to the ester oxygen would be found around δ 60-70 ppm.
-
The methyl carbon of the acetate group would be around δ 20-25 ppm.
-
Other aliphatic carbons would resonate in the δ 10-40 ppm range.
-
3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in this compound.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.
-
C-O Stretch: A strong absorption band for the C-O single bond of the ester will be present in the 1000-1300 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while the vinylic C-H stretch will be observed just above 3000 cm⁻¹.
-
C=C Stretch: A weaker absorption due to the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹.
Conclusion
This compound is a commercially significant fragrance and flavor compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures. The analysis and quality control of this compound can be effectively performed using common analytical techniques such as GC-MS, NMR, and IR spectroscopy. This guide provides a foundational technical overview for researchers and professionals working with this versatile ester.
References
- 1. ncasi.org [ncasi.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. gcms.cz [gcms.cz]
- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Rhodinyl Acetate (CAS No. 141-11-7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodinyl acetate, identified by CAS number 141-11-7, is a monoterpene ester recognized for its characteristic floral, rose-like aroma.[1][2] Primarily utilized as a fragrance and flavoring agent in the cosmetics and food industries, its broader biological activities and potential applications in research and drug development remain largely unexplored.[2][3] This technical guide synthesizes the available physicochemical data for this compound. Notably, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for its synthesis and analysis, nor did it reveal any significant studies on its mechanism of action or involvement in cellular signaling pathways. To provide a relevant framework, this document also presents general methodologies for the analysis of fragrance compounds and summarizes the biological activities of the structurally related compounds, citronellyl acetate and geranyl acetate, with the explicit caveat that these findings are not directly transferable to this compound.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (CAS No. 141-11-7)
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [5] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Floral, rose-like | [1][2] |
| Density | Approximately 0.896 g/mL at 25°C | [4] |
| Boiling Point | Approximately 237°C | [4] |
| Flash Point | 86.8°C | [5] |
| Refractive Index | Approximately 1.4540 at 20°C | [4] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [6] |
| Synonyms | Rhodinol acetate, 3,7-dimethyloct-7-enyl acetate, alpha-Citronellyl acetate | [5] |
Synthesis and Analysis: Methodological Gaps and General Approaches
A thorough literature and patent search did not reveal detailed, reproducible experimental protocols specifically for the synthesis of this compound. Patents for the synthesis of "rhodium acetate," a distinct organometallic compound, were found but are not relevant.[7][8][9]
General Analytical Workflow
For a research setting, the analysis of a fragrance compound like this compound would typically follow the workflow outlined in the diagram below. This generalized workflow is based on standard practices in the field of analytical chemistry for volatile and semi-volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
GC-MS is the most common technique for the analysis of volatile compounds like this compound. A general protocol would involve:
-
Sample Preparation: Diluting the this compound sample in a suitable solvent (e.g., ethanol or hexane).
-
Injection: Injecting a small volume of the diluted sample into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For unambiguous structure confirmation, NMR spectroscopy would be employed.[13][14][15] Both ¹H and ¹³C NMR spectra would provide key information about the molecular structure of this compound, allowing for the assignment of each proton and carbon atom.
Biological Activity and Signaling Pathways: A Notable Lack of Data
Despite its use in consumer products, there is a significant dearth of publicly available scientific research on the biological activities of this compound. Searches for in vitro and in vivo studies, investigations into its mechanism of action, or its effects on cellular signaling pathways did not yield any substantive results. One study in the context of anti-inflammatory compounds listed this compound as "inactive," but no experimental data or protocols were provided to support this claim.
Given this absence of direct evidence, we present a summary of the reported biological activities of two structurally similar monoterpene acetates: citronellyl acetate and geranyl acetate . It is crucial to emphasize that these findings are for related but distinct chemical entities and should not be extrapolated to this compound without direct experimental evidence.
Biological Activities of Structurally Related Compounds
Table 2: Reported Biological Activities of Citronellyl Acetate and Geranyl Acetate
| Compound | Reported Biological Activities | Source(s) |
| Citronellyl Acetate | Antinociceptive, Pro-apoptotic in human hepatoma cells, Fungicidal, Larvicidal, Bactericidal, Repelling/insecticidal effects, Anti-inflammatory. | [16][17] |
| Geranyl Acetate | Induces apoptosis in colon cancer cells, Antimicrobial (bacterial and fungal), Anti-inflammatory, Antioxidant, Soothing effect on skin. | [1][18][19][20] |
The reported activities of these related compounds suggest that monoterpene esters can possess a range of biological effects. For instance, the anti-inflammatory and antimicrobial properties are common themes in the study of essential oil components.[1] The pro-apoptotic effects observed for both citronellyl and geranyl acetate in cancer cell lines are of particular interest in the context of drug discovery.[16][18]
The diagram below illustrates a hypothetical signaling pathway that could be investigated for a compound with pro-apoptotic activity, based on common mechanisms of action for such compounds. This is a generalized diagram and has not been experimentally validated for this compound, citronellyl acetate, or geranyl acetate.
Safety and Toxicology
This compound has been evaluated for safety in its use as a fragrance ingredient. A 12% solution was found to cause no irritation or sensitization in human studies.[2][6] The European Food Safety Authority (EFSA) has also reviewed its use as a flavoring agent.[2]
Conclusion and Future Directions
This compound is a well-characterized fragrance and flavoring compound with established physicochemical properties. However, for the research and drug development community, it represents a significant knowledge gap. There is a clear need for foundational research to:
-
Develop and publish detailed and reproducible protocols for the synthesis and analysis of this compound.
-
Conduct comprehensive in vitro and in vivo studies to investigate its potential biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.
-
Elucidate any mechanisms of action and its effects on specific cellular signaling pathways.
Such research would be invaluable in determining whether this compound or its derivatives hold any promise for therapeutic applications beyond their current use in the consumer goods sector. Until such data becomes available, its potential in drug development remains speculative.
References
- 1. leafwell.com [leafwell.com]
- 2. This compound, 141-11-7 [thegoodscentscompany.com]
- 3. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, 141-11-7 [perflavory.com]
- 7. CN103880888A - Synthesis method of tri-nuclear rhodium acetate (III) - Google Patents [patents.google.com]
- 8. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]
- 9. Synthesis method of tri-nuclear rhodium acetate (III) - Eureka | Patsnap [eureka.patsnap.com]
- 10. gcms.cz [gcms.cz]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. scispace.com [scispace.com]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. benchchem.com [benchchem.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Citronellyl Acetate | 150-84-5 | Benchchem [benchchem.com]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
- 20. us.olivetreepeople.com [us.olivetreepeople.com]
An In-depth Technical Guide to Rhodinyl Acetate
This technical guide provides a comprehensive overview of rhodinyl acetate, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
IUPAC Name: 3,7-dimethyloct-7-enyl acetate[1][2]
Synonyms: A variety of synonyms are used to refer to this compound in literature and commerce. These include:
-
FEMA 2981[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][5][6] |
| Molecular Weight | 198.30 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Odor | Floral, rose-like | [3][7] |
| Boiling Point | 256.4 °C at 760 mmHg (estimated) | [7] |
| Flash Point | 96.11 °C (205.00 °F) TCC | [1][7] |
| Density | 0.894 to 0.904 g/mL at 25 °C | [1] |
| Refractive Index | 1.4510 to 1.4570 at 20 °C | [1] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol. | [2][6] |
| XLogP3-AA | 4.1 | [6] |
Experimental Protocols
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control
A standard method for assessing the purity and identity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol.
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or ethanol)
-
GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen solvent.
-
Instrument Setup:
-
Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to prevent column overload.
-
Oven Program: Start at an initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Acquisition: Inject a 1 µL aliquot of the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Integrate the peak areas of all detected compounds to determine the relative purity of the this compound.
-
Potential Biological Relevance and Signaling Pathways
Direct studies on the specific signaling pathways of this compound are limited in publicly accessible literature. However, as an acetate ester, its biological effects could be mediated through pathways involving acetate, a key metabolite in cellular metabolism. Acetate is known to influence various signaling cascades, including the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.
4.1. Acetate-Mediated Signaling Pathway
The diagram below illustrates a simplified representation of how acetate can influence cellular signaling, which may be relevant for understanding the potential biological activities of this compound following its hydrolysis.
Caption: Potential involvement of acetate in cellular signaling.
This diagram illustrates that this compound, upon potential hydrolysis to acetate, could influence key cellular signaling pathways. Acetate is converted to acetyl-CoA, which can then impact the mTOR and AMPK pathways, as well as epigenetic mechanisms like histone acetylation, thereby affecting gene expression, cell growth, and energy metabolism.
Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The biological relevance and signaling pathways described are based on the known roles of acetate and are presented as a potential framework for the investigation of this compound.
References
- 1. This compound, 141-11-7 [thegoodscentscompany.com]
- 2. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 141-11-7 [chemicalbook.com]
- 4. This compound CAS#: 141-11-7 [m.chemicalbook.com]
- 5. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 6. scent.vn [scent.vn]
- 7. This compound [flavscents.com]
An In-depth Technical Guide on the Natural Sources and Occurrence of Rhodinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Rhodinyl acetate, a monoterpene ester, is a significant contributor to the characteristic floral and rosy aroma of several commercially important essential oils. While often referred to as a single entity, this compound is typically a mixture of citronellyl acetate and geranyl acetate. This is due to its derivation from rhodinol, which is itself a mixture of the isomeric terpene alcohols, citronellol and geraniol.[1][2][3] This guide provides a comprehensive overview of the natural sources, quantitative occurrence, and experimental protocols for the extraction and analysis of this compound.
Natural Occurrence and Quantitative Data
This compound is found in the essential oils of various aromatic plants. The concentration of its constituent esters, citronellyl acetate and geranyl acetate, can vary significantly based on the plant species, geographical origin, cultivar, and the specific part of the plant utilized for extraction. The primary natural sources of this compound are plants from the genera Pelargonium, Rosa, and Cymbopogon.
Below is a summary of the quantitative data for citronellyl acetate and geranyl acetate found in the essential oils of these key species.
| Plant Species | Common Name | Plant Part | Citronellyl Acetate (%) | Geranyl Acetate (%) | Reference |
| Pelargonium graveolens | Rose-scented Geranium | Leaves | 0.27 | - | [4] |
| Pelargonium graveolens | Rose-scented Geranium | Aerial Parts | - | 10.86 | [5] |
| Pelargonium graveolens | Rose-scented Geranium | - | - | 13.1 | [6] |
| Pelargonium graveolens | Rose-scented Geranium | - | 0.04 | 1.01 | [7] |
| Rosa damascena | Damask Rose | Petals | 0.57 | 1.82 | [8] |
| Rosa damascena | Damask Rose | Petals | - | - | [9] |
| Cymbopogon winterianus | Java Citronella | - | 2.0 | 2.63 | [10] |
| Cymbopogon winterianus | Java Citronella | Leaves | - | 11.3 | [11] |
| Cymbopogon winterianus | Tanzania | Leaves | 0.6 | trace |
Experimental Protocols
The extraction and analysis of this compound from its natural sources involve several key experimental procedures.
a) Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.[12][13][14] This technique is particularly suitable for volatile compounds like this compound.
-
Plant Material Preparation: Fresh or partially dried aerial parts (leaves and flowers) of the plant are used. Wilting the plant material can reduce moisture content.[12]
-
Apparatus: A Clevenger-type apparatus or a larger industrial still is typically employed.[13]
-
Procedure:
-
The plant material is packed into the still.
-
Steam is introduced into the bottom of the still, passing through the plant material.
-
The steam ruptures the oil glands in the plant, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor is passed through a condenser.
-
The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator.
-
Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.
-
b) Solvent Extraction
Solvent extraction is another common method, particularly for delicate flowers like roses, as it can prevent the degradation of thermolabile compounds.[9][15]
-
Solvent Selection: Non-polar solvents such as hexane or petroleum ether are commonly used.[9][15]
-
Apparatus: A Soxhlet apparatus can be used for continuous extraction.[15]
-
Procedure:
-
The fresh or dried plant material is placed in contact with the solvent.
-
The solvent dissolves the essential oil along with other non-volatile compounds like waxes and pigments, forming a "concrete".
-
The solvent is then evaporated under reduced pressure to yield the concrete.
-
The concrete is further treated with ethanol to extract the volatile aromatic compounds, leaving behind the waxes.
-
The ethanol is then evaporated to yield the "absolute", which is a concentrated form of the essential oil.
-
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used for the identification and quantification of the individual components of essential oils.[16][17][18][19]
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane, ethyl acetate) before injection into the GC-MS system.[16]
-
Gas Chromatography (GC):
-
Column: A capillary column with a non-polar or medium-polar stationary phase (e.g., DB-5, HP-5MS) is typically used for separating the components of the essential oil.[19]
-
Carrier Gas: Helium is commonly used as the carrier gas.[19]
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).
-
-
Mass Spectrometry (MS):
-
As the separated compounds elute from the GC column, they are ionized (typically by electron impact).
-
The resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
The mass spectrum serves as a "fingerprint" for each compound and can be compared to spectral libraries (e.g., NIST, Wiley) for identification.
-
-
Quantification: The relative percentage of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound (or its individual isomers).
b) Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and reliable technique for the quantification of volatile compounds.[17][20]
-
Principle: The setup is similar to GC-MS, but a Flame Ionization Detector is used instead of a mass spectrometer. The FID measures the ions produced when the eluted compounds are burned in a hydrogen-air flame. The signal is proportional to the amount of carbon atoms in the analyte.
-
Quantification: Quantification is typically performed using an internal or external standard method. The peak area of the analyte is compared to the peak area of a known amount of a standard to determine its concentration.
Visualizations
References
- 1. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 2. fraterworks.com [fraterworks.com]
- 3. This compound|lookchem [lookchem.com]
- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. revive-eo.com [revive-eo.com]
- 8. nuft.edu.ua [nuft.edu.ua]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. researchgate.net [researchgate.net]
- 11. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. ijfeat.org [ijfeat.org]
- 16. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academics.su.edu.krd [academics.su.edu.krd]
- 18. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. chromaleont.it [chromaleont.it]
Preliminary Biological Activity of Rhodinyl Acetate: A Review of Available Data
Despite a comprehensive search of scientific literature, there is a notable absence of publicly available research specifically detailing the preliminary biological activity screening of rhodinyl acetate. While this compound is a known fragrance and flavoring agent, its potential therapeutic properties, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, do not appear to have been extensively investigated or reported in peer-reviewed journals.
This in-depth technical guide aims to address the current knowledge gap by summarizing the biological activities of structurally related compounds and providing a framework for the potential screening of this compound. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.
Antimicrobial Activity
While no studies were identified that directly assess the antimicrobial properties of this compound, research on other acetate esters and essential oils containing related terpenic acetates provides a basis for potential investigation. For instance, the antimicrobial activities of various essential oils have been attributed in part to their acetate constituents.
Future experimental protocols to screen this compound for antimicrobial activity could include:
-
Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Disk Diffusion Assay: As a preliminary screening method to qualitatively assess the antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound remains unexplored. However, studies on other rhodanine derivatives have shown promising results against various cancer cell lines.[1] For example, some rhodanine-3-acetic acid derivatives have demonstrated cytotoxic effects.[1] It is important to note that rhodanine and this compound are structurally distinct.
A proposed workflow for screening the anticancer activity of this compound is as follows:
Caption: Proposed workflow for in vitro anticancer activity screening.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have not been reported. However, extracts from Rhodiola species, which are not directly related to this compound but share a similar name root, have shown significant anti-inflammatory properties in animal models.[2][3][4][5] These extracts have been shown to reduce paw edema and inhibit pro-inflammatory enzymes.[3][6]
A potential signaling pathway that could be investigated if this compound shows anti-inflammatory properties is the NF-κB pathway:
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Antioxidant Activity
There is no available data on the antioxidant capacity of this compound. As with other biological activities, studies on Rhodiola plant extracts have demonstrated antioxidant properties through various assays like DPPH radical scavenging.[7][8][9]
Experimental protocols to evaluate the antioxidant potential of this compound would include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the ability of the compound to donate a hydrogen atom or electron to neutralize the free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common method to assess antioxidant capacity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: To measure the ability of the compound to reduce ferric iron.
Conclusion
The preliminary biological activity of this compound is a largely unexplored area of research. Based on the activities of structurally or nominally related compounds, there is a rationale for investigating its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The experimental protocols and workflows outlined in this guide provide a starting point for researchers to begin to characterize the potential therapeutic value of this compound. The lack of existing data presents a significant opportunity for novel research in the field of drug discovery and development.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory effects of Rhodiola rosea L. extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of Rhodiola rosea--"a second-generation adaptogen" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Analgesic Activity of Methanolic Extract of Medicinal Plant Rhodiola rosea l. Rhizomes | Semantic Scholar [semanticscholar.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical, Antibacterial and Antioxidant Activity Evaluation of Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A comparative study of phytochemical metabolites and antioxidant properties of <i>Rhodiola</i> - Arabian Journal of Chemistry [arabjchem.org]
Potential Biosynthetic Pathways of Rhodinyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate, a monoterpene ester prized for its characteristic rosy fragrance, is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is crucial for developing metabolic engineering strategies for its sustainable production in microbial or plant-based systems. This technical guide provides a comprehensive overview of the potential biosynthetic pathways leading to this compound, detailing the key enzymatic steps, summarizing available quantitative data, and providing exemplary experimental protocols for the characterization of the involved enzymes.
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of its alcohol moiety, rhodinol (l-citronellol), and the subsequent esterification with an acetyl group. The biosynthesis of rhodinol is a branch of the intricate terpenoid metabolic network, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
I. Biosynthesis of the Rhodinol Moiety
The formation of rhodinol, the alcohol precursor of this compound, can proceed through several potential pathways, primarily diverging after the synthesis of the key C10 intermediate, geranyl pyrophosphate (GPP).
Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
All terpenoids, including rhodinol, are derived from the five-carbon building blocks IPP and its isomer DMAPP. These precursors are synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. The initial steps of terpenoid biosynthesis are foundational to the subsequent formation of the diverse array of monoterpenes.
Formation of Geranyl Pyrophosphate (GPP)
Geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) .
Potential Pathways from GPP to Rhodinol (l-Citronellol)
From GPP, at least three potential pathways to rhodinol have been elucidated or proposed in different organisms.
This pathway involves the initial conversion of GPP to geraniol, followed by the reduction of a double bond to yield citronellol.
-
GPP to Geraniol: This step can be catalyzed by two distinct classes of enzymes:
-
Geraniol Synthase (GES): A type of terpene synthase (TPS) that directly converts GPP to geraniol.[1][2]
-
Nudix Hydrolase (e.g., RhNUDX1): In a non-canonical pathway discovered in roses, a Nudix hydrolase converts GPP to geranyl monophosphate (GP). A subsequent dephosphorylation by a yet-to-be-fully-characterized phosphatase yields geraniol.[3][4]
-
-
Geraniol to Citronellol: The reduction of the C2-C3 double bond of geraniol to form citronellol is catalyzed by enzymes belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases.[5][6]
This pathway proceeds through the formation of the aldehyde intermediate, citral (a mixture of geranial and neral).
-
GPP to Geraniol/Nerol: GPP is converted to geraniol and/or its isomer nerol by specific terpene synthases.
-
Geraniol/Nerol to Geranial/Neral (Citral): The alcohols are oxidized to their corresponding aldehydes by alcohol dehydrogenases (ADHs) .
-
Geranial/Neral to Citronellal: The conjugated double bond in citral is reduced by a citral reductase , such as the progesterone 5β-reductase/iridoid synthase-like enzymes (PRISE) identified in Pelargonium (PhCIRs).
-
Citronellal to Citronellol: The aldehyde group of citronellal is reduced to an alcohol by an alcohol dehydrogenase (ADH) or a related reductase.
While less documented, a direct reduction of nerol to citronellol is also a plausible route, potentially catalyzed by an OYE or a similar reductase.
II. Esterification: The Final Step to this compound
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group of rhodinol (l-citronellol) with an acetyl group derived from acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs) . In roses, an enzyme designated as RhAAT1 has been identified, which shows activity with geraniol and citronellol.
III. Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for some of the key enzymes implicated in the potential biosynthetic pathways of this compound. It is important to note that these parameters are often determined in vitro and can vary depending on the specific enzyme isoform, organism, and assay conditions.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/s/µg protein) | Optimal pH | Divalent Cation Requirement | Reference(s) |
| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | 6.244 | 8.5 | Mn2+ | [1][2][7] |
| Mn2+ | 51 | - | - | [1][2] | ||||
| Nudix Hydrolase (RhNUDX1) | Rosa x hybrida | Geranyl Diphosphate | 0.14 | - | - | - | - | [3] |
| Farnesyl Diphosphate | 0.48 | - | - | [3] | ||||
| Old Yellow Enzyme (NemR-PS) | Providencia stuartii | (E/Z)-Citral | - | - | - | 7.0 | - | [8] |
| Alcohol Acetyltransferase (Aat1) | Zea mays | Cyanidin 3-O-glucoside | 290 ± 40 | 6.23 x 10-3 | - | 6.6 - 8.0 | - | [9] |
| Malonyl-CoA | 29 ± 1 | - | - | [9] |
Note: Data for Aat1 is for an anthocyanin acyltransferase and is included to provide a representative example of kinetic parameters for this class of enzymes, as specific data for an AAT producing this compound is limited.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.
In Vitro Terpene Synthase (e.g., Geraniol Synthase) Assay
Objective: To determine the enzymatic activity and product profile of a putative geraniol synthase.
Materials:
-
Purified recombinant terpene synthase
-
Assay Buffer: 25 mM HEPES, pH 7.4, 15 mM MgCl2, 5 mM Dithiothreitol (DTT)
-
Substrate: Geranyl diphosphate (GPP) (Sigma-Aldrich)
-
Solvent for extraction: n-Hexane or Ethyl Acetate with an internal standard (e.g., nonyl acetate)
-
Solid Phase Microextraction (SPME) fiber (e.g., 100 µm Polydimethylsiloxane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a standard reaction mixture in a 2 mL glass vial with a Teflon-lined cap. The total volume is typically 100 µL.
-
The reaction mixture should contain:
-
25 mM HEPES buffer, pH 7.4
-
15 mM MgCl2
-
5 mM DTT
-
40-50 µg of purified recombinant protein
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, GPP, to a final concentration of approximately 50-100 µM.
-
Incubate the reaction at 30°C for 1 hour.
-
For product analysis, two methods can be employed:
-
Solvent Extraction: Stop the reaction by adding 100 µL of n-hexane (containing the internal standard). Vortex vigorously for 30 seconds. Centrifuge to separate the phases. Analyze 1 µL of the organic phase by GC-MS.
-
SPME: Expose the SPME fiber to the headspace of the reaction vial during the incubation period. After incubation, immediately desorb the fiber in the GC injector.
-
-
GC-MS Analysis: Use a suitable GC column for terpene analysis (e.g., DB-5 or HP-5MS). A typical temperature program would be: start at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min. The mass spectrometer should be operated in full scan mode to identify the products by comparing their mass spectra and retention times to authentic standards.
Nudix Hydrolase Activity Assay
Objective: To determine the diphosphohydrolase activity of a Nudix hydrolase with GPP as a substrate.
Materials:
-
Purified recombinant Nudix hydrolase
-
Assay Buffer: 100 mM Tris-Acetate, pH 8.0, 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT, 0.005% Tween 20
-
Substrate: Geranyl diphosphate (GPP)
-
Coupling Enzyme: Calf Intestinal Phosphatase (CIP)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the Nudix hydrolase (e.g., 100 nM), and an excess of CIP (e.g., 5 U/mL).
-
Initiate the reaction by adding GPP to a final concentration of 50-100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the released inorganic phosphate using a colorimetric method. For example, add the Malachite Green reagent, incubate for color development, and measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
A standard curve with known concentrations of inorganic phosphate should be used for quantification.
-
The activity can be expressed as the amount of phosphate released per unit time per amount of enzyme.
Old Yellow Enzyme (Geraniol Reductase) Assay
Objective: To determine the geraniol reductase activity of an Old Yellow Enzyme.
Materials:
-
Purified recombinant Old Yellow Enzyme
-
Assay Buffer: 50 mM PIPES buffer, pH 7.0
-
Substrate: Geraniol
-
Cofactor: NADPH
-
96-well UV-transparent microplate and a plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 200 µL reaction mixture in a microplate well containing:
-
50 mM PIPES buffer, pH 7.0
-
100 µg of crude or a suitable amount of purified enzyme
-
20 mM geraniol (dissolved in a suitable co-solvent like DMSO, with appropriate controls)
-
-
Initiate the reaction by adding NADPH to a final concentration of 0.4 mM.
-
Immediately monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Alcohol Acetyltransferase (AAT) Assay
Objective: To determine the activity of an AAT in synthesizing this compound.
Materials:
-
Purified recombinant AAT
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates: Rhodinol (l-citronellol) and Acetyl-CoA
-
Solvent for extraction: n-Hexane with an internal standard (e.g., octyl acetate)
-
GC-MS system
Procedure:
-
Prepare a reaction mixture in a glass vial containing the assay buffer and the purified AAT.
-
Add the alcohol substrate, rhodinol, to a final concentration of 1-5 mM.
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.5-1 mM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and extract the product by adding an equal volume of n-hexane containing the internal standard.
-
Vortex and centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS to identify and quantify the this compound produced.
-
Quantification can be achieved by comparing the peak area of this compound to that of the internal standard and using a calibration curve generated with an authentic standard of this compound.
V. Mandatory Visualizations
Signaling Pathways
Caption: Potential biosynthetic pathways leading to this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horticulture.wisc.edu [horticulture.wisc.edu]
- 4. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of enzymes responsible for the reduction of geraniol to citronellol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Essence: A Historical Account of the Discovery and Isolation of Rhodinyl Acetate
A deep dive into the origins of a key aroma compound, this technical guide illuminates the historical journey of rhodinyl acetate's discovery and the pioneering methods used for its isolation. Tailored for researchers, scientists, and professionals in drug development, this paper provides a comprehensive look at the early scientific endeavors that brought this significant fragrance and flavor molecule to light.
The story of this compound is intrinsically linked to the late 19th-century exploration of essential oils, a period marked by significant advancements in organic chemistry. It was during this era of fervent scientific inquiry that chemists began to unravel the complex compositions of natural essences, leading to the identification of numerous aromatic compounds.
The Dawn of Discovery: Walbaum and Stephan's Contribution
While the exact timeline can be elusive in historical texts, the discovery of this compound is largely attributed to the work of German chemists H. Walbaum and A. Stephan around the year 1899. Their research, meticulously documented in the seminal work on essential oils, "Die Ätherischen Öle" by Gildemeister and Hoffmann, details the investigation of geranium oil (Pelargonium odoratissimum). It was within this complex botanical matrix that they identified a new rosy-scented ester, which they named this compound.
Their discovery was not a singular event but rather the culmination of systematic investigation into the constituents of essential oils. This period saw the isolation and characterization of many terpenoids, with chemists like Otto Wallach laying the foundational knowledge of terpene chemistry, work for which he was awarded the Nobel Prize in 1910.[1] The identification of this compound was a significant addition to the growing family of terpene esters, contributing to a deeper understanding of the chemical principles behind natural fragrances.
Early Isolation and Characterization: A Glimpse into 19th-Century Chemistry
The isolation of this compound in the late 19th century was a testament to the ingenuity and perseverance of early organic chemists. The methodologies they employed, while rudimentary by today's standards, were groundbreaking for their time. The process typically involved a series of physical and chemical separation techniques.
Fractional Distillation: The primary method for separating the components of essential oils was fractional distillation. This technique exploits the differences in the boiling points of various compounds within the oil. By carefully heating the geranium oil and collecting the vapors at different temperature ranges, chemists could enrich certain fractions with specific components. This compound, along with other esters and alcohols like rhodinol, would be concentrated in specific fractions.
Saponification: To confirm the presence of an ester and to further characterize it, a chemical process known as saponification was employed. This involved treating the isolated fraction with an alkali solution, typically potassium hydroxide. The ester would be hydrolyzed into its constituent alcohol (rhodinol) and the corresponding carboxylate salt (potassium acetate). The rhodinol could then be isolated and its properties, such as boiling point and optical rotation, could be determined. The identification of acetic acid upon acidification of the salt further confirmed the presence of an acetate ester.
This combination of physical separation and chemical derivatization was the cornerstone of natural product chemistry in this era, allowing for the systematic identification of new compounds.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, compiled from contemporary data sources.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Floral, rose-like |
| Boiling Point | 229 °C at 760 mmHg |
| Density | 0.897 - 0.908 g/cm³ at 20 °C |
| Refractive Index | 1.453 - 1.456 at 20 °C |
| Solubility | Soluble in ethanol and fixed oils; insoluble in water |
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow of the historical discovery and isolation of this compound.
Caption: Logical workflow of the discovery and isolation of this compound.
Experimental Protocols
The following are detailed methodologies for the key historical experiments cited in the discovery and isolation of this compound. These protocols are based on the common practices of the late 19th and early 20th centuries.
Protocol 1: Fractional Distillation of Geranium Oil
Objective: To separate the components of geranium oil based on their boiling points to obtain a fraction enriched in this compound.
Apparatus:
-
Distillation flask with a fractionating column (e.g., a Hempel column packed with glass beads or rings)
-
Condenser
-
Receiving flasks
-
Thermometer
-
Heating mantle or oil bath
Methodology:
-
The crude geranium oil was placed in the distillation flask.
-
The apparatus was assembled for fractional distillation, ensuring all joints were secure.
-
The oil was gently heated. The temperature at the top of the fractionating column was monitored closely.
-
Fractions were collected in separate receiving flasks based on specific boiling point ranges. The fraction distilling at a temperature range corresponding to the expected boiling point of terpene esters (around 220-230 °C at atmospheric pressure) was collected.
-
Each fraction was labeled and stored for further analysis.
Protocol 2: Saponification of the Ester-Rich Fraction
Objective: To hydrolyze the ester (this compound) into its constituent alcohol (rhodinol) and carboxylic acid (acetic acid) for identification.
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers
-
pH indicator paper or solution
Methodology:
-
A measured amount of the ester-rich fraction obtained from fractional distillation was placed in a round-bottom flask.
-
An excess of a standardized alcoholic solution of potassium hydroxide (e.g., 0.5 N) was added to the flask.
-
The mixture was heated under reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the ester.
-
After cooling, the excess alkali was titrated with a standard acid solution (e.g., 0.5 N hydrochloric acid) to determine the amount of alkali consumed, which allowed for the calculation of the ester value.
-
To isolate the alcohol, the reaction mixture was diluted with water and extracted with a low-boiling point solvent such as diethyl ether.
-
The ether extract, containing the rhodinol, was washed with water, dried over anhydrous sodium sulfate, and the ether was evaporated to yield the crude rhodinol.
-
The aqueous layer remaining after ether extraction was acidified with a dilute strong acid (e.g., sulfuric acid). The characteristic odor of acetic acid would be a primary indicator. The acetic acid could be further confirmed through the formation of its salts or other derivatives.
References
A Comprehensive Technical Review of Rhodinyl Acetate: From Synthesis to Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodinyl acetate, a monoterpene ester, is a widely utilized compound in the fragrance and flavor industries, prized for its characteristic fresh, rose-like aroma. While its organoleptic properties are well-documented, its potential biological activities remain a subject of growing interest within the scientific community. This technical guide provides a comprehensive review of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of the biological activities of its parent alcohol, rhodinol (also known as citronellol). The antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol are presented as a predictive framework for the potential therapeutic applications of this compound, supported by experimental methodologies, quantitative data, and elucidated signaling pathways.
Introduction
This compound (3,7-dimethyloct-7-enyl acetate) is an organic ester derived from the terpene alcohol rhodinol.[1][2] Naturally found in geranium oil, it is a colorless to pale yellow liquid with a pleasant floral scent.[1][3] Its stability and low volatility contribute to its lasting fragrance profile, making it a valuable ingredient in perfumery, cosmetics, and as a flavoring agent in various consumer products.[1] Beyond its established use in these industries, the structural similarity of this compound to other biologically active monoterpenoids suggests that it may possess therapeutic properties worthy of investigation. This review synthesizes the available literature on this compound and its parent compound, rhodinol, to provide a technical foundation for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3,7-dimethyloct-7-enyl acetate | [4] |
| Synonyms | Rhodinol acetate, α-Citronellyl acetate | [1] |
| CAS Number | 141-11-7 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fresh, rose-like | [3] |
| Boiling Point | 237 °C | [5] |
| Density | 0.896 g/mL at 25 °C | [5] |
| Refractive Index | 1.4540 at 20 °C | [5] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol. | [6] |
Synthesis of this compound
This compound is synthesized via the esterification of rhodinol with an acetylating agent. A common laboratory-scale procedure involves the use of acetic anhydride with a catalyst.
Experimental Protocol: Acetylation of Rhodinol
This protocol is based on the esterification of rhodinol using acetic anhydride and a zeolite catalyst.[7]
Materials:
-
Rhodinol (a mixture of citronellol and geraniol)
-
Acetic anhydride
-
Zeolite catalyst
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a 20 mL round-bottom flask, add 10 mL of rhodinol (containing approximately 0.02 moles of citronellol and 0.01 moles of geraniol).[7]
-
Add 2.92 mL of acetic anhydride (0.03 moles) and 0.14 g of zeolite catalyst to the flask.[7]
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 130 °C with continuous stirring for 1 hour.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.[7]
-
Transfer the organic liquid to a separatory funnel and wash it repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).[7]
-
Separate the organic phase, which contains this compound (a mixture of citronellyl acetate and geranyl acetate), and weigh the product.[7]
Characterization: The product can be characterized using gas chromatography-mass spectrometry (GC-MS) to determine the percentage yield of citronellyl acetate and geranyl acetate.[7]
Potential Biological Activities (Based on Rhodinol/Citronellol)
As direct research on the biological activities of this compound is limited, this section focuses on the well-documented antimicrobial, anti-inflammatory, and antioxidant properties of its parent alcohol, rhodinol (citronellol). The esterification to this compound may modulate these activities, and thus, the following information serves as a strong predictive basis for future research.
Antimicrobial Activity
Rhodinol has demonstrated notable antibacterial properties.[8][9] Its mechanism of action is believed to involve the disruption of bacterial cell walls.[1]
Table 2: Antimicrobial Activity of Rhodinol
| Microorganism | Assay Type | Result | Reference(s) |
| Staphylococcus aureus | Inhibition Zone | Increased inhibition zone in hand sanitizer formulation with 1% rhodinol. | [8] |
A study on the addition of rhodinol to a hand sanitizer formulation showed a greater inhibition zone against Staphylococcus aureus compared to the base formulation, indicating its potential as an antibacterial agent.[8][9]
Anti-inflammatory Activity
Citronellol has been extensively studied for its anti-inflammatory effects, which are mediated through the modulation of key signaling pathways.
Table 3: Anti-inflammatory Activity of Citronellol
| Model | Treatment | Dosage | Effect | Reference(s) |
| Formaldehyde-induced paw edema in rats | β-Citronellol (oral) | 25 mg/kg | 16.59% inhibition of paw volume | [5] |
| 50 mg/kg | 48.61% inhibition of paw volume | [5] | ||
| 100 mg/kg | 55.55% inhibition of paw volume | [5] | ||
| Histamine-induced paw edema in rats | β-Citronellol (oral) | 25 mg/kg | 32.81% inhibition of paw volume | [5] |
| 50 mg/kg | 43.75% inhibition of paw volume | [5] | ||
| 100 mg/kg | 53.21% inhibition of paw volume | [5] | ||
| Sepsis-induced renal inflammation in mice (CLP model) | Citronellol (oral) | 50 and 100 mg/kg | Reduced gene expression of NF-ĸB and AP-1 | [4] |
| DMBA-induced mammary carcinogenesis in rats | Citronellol (oral) | 50 mg/kg | Downregulated expression of NF-kB, TNF-α, IL-6, and COX-2 | [6] |
| Bovine serum albumin denaturation | β-Citronellol | 50 - 6400 µg/mL | 33.80% - 70.20% protection | [5] |
Citronellol exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to downregulate the expression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This, in turn, reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[4][6] Furthermore, citronellol can influence the MAPK/ERK and PI3K/Akt signaling pathways, which are also involved in the inflammatory response.[10]
This is a standard in vivo model to assess acute inflammation.[11]
Animals:
-
Wistar rats or Swiss albino mice.[11]
Procedure:
-
Animals are divided into control, standard drug (e.g., indomethacin), and citronellol-treated groups.
-
The test substance (citronellol) or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 1 hour), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11]
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]
Antioxidant Activity
Citronellol has been shown to possess antioxidant properties by scavenging free radicals.
Table 4: Antioxidant Activity of Citronellol
| Assay | Compound | IC₅₀ (µg/mL) | Reference(s) |
| DPPH radical scavenging | β-Citronellol | 82.43 | [5] |
| Ascorbic acid (standard) | 29.89 | [5] |
This is a common in vitro method to determine the antioxidant capacity of a compound.[12][13]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or rhodinol)
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solutions to different wells.
-
Add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[15] The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15]
Conclusion
This compound is a commercially significant compound with well-established applications in the fragrance and flavor industries. While direct research into its biological activities is nascent, the extensive data on its parent alcohol, rhodinol (citronellol), provides a strong rationale for investigating the therapeutic potential of this compound. The documented antimicrobial, anti-inflammatory, and antioxidant properties of rhodinol, along with its ability to modulate key inflammatory signaling pathways, suggest that this compound could be a promising candidate for further research in drug development. This technical guide provides the foundational information, including synthesis and experimental protocols, to facilitate such investigations. Future studies should focus on directly evaluating the biological activities of this compound to determine the influence of the acetate ester on the therapeutic properties of the rhodinol moiety and to explore its potential applications in pharmacology and medicine.
References
- 1. mafu.life [mafu.life]
- 2. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of citronellol on NF‐kB inflammatory signaling molecules in chemical carcinogen‐induced mammary cancer in the ra… [ouci.dntb.gov.ua]
- 7. scitepress.org [scitepress.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Data of Rhodinyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes, cosmetics, and flavoring agents, the precise and accurate characterization of its chemical structure and purity is paramount. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and quality control who work with this and similar organic molecules.
Chemical Structure
This compound is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-en-1-yl acetate.
Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol [1] IUPAC Name: 3,7-dimethyloct-7-enyl acetate[1]
Spectroscopic Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 | s | 2H | =CH₂ |
| ~4.1 | t | 2H | -CH₂-O- |
| ~2.0 | s | 3H | -O-C(=O)-CH₃ |
| ~1.9 | m | 1H | -CH(CH₃)- |
| ~1.7 | s | 3H | =C(CH₃)- |
| ~1.6 | m | 2H | -CH₂- |
| ~1.4 | m | 2H | -CH₂- |
| ~1.2 | m | 2H | -CH₂- |
| ~0.9 | d | 3H | -CH(CH₃)- |
Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | -C=O |
| ~145.0 | =C(CH₃)- |
| ~110.0 | =CH₂ |
| ~63.0 | -CH₂-O- |
| ~39.0 | -CH₂- |
| ~37.0 | -CH₂- |
| ~35.0 | -CH(CH₃)- |
| ~29.0 | -CH₂- |
| ~22.0 | =C(CH₃)- |
| ~21.0 | -O-C(=O)-CH₃ |
| ~19.0 | -CH(CH₃)- |
Note: Predicted values are based on standard chemical shift tables. The broad chemical shift range of ¹³C NMR makes it a powerful tool for structural elucidation.[2][3]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | =C-H Stretch | Alkene |
| 2960-2850 | Strong | C-H Stretch | Alkane |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1645 | Medium | C=C Stretch | Alkene |
| ~1240 | Strong | C-O Stretch | Ester |
| ~890 | Strong | =C-H Bend | Alkene (out-of-plane) |
Note: The IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of key functional groups.[4][5][6][7]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃COOH]⁺ |
| 123 | [M - CH₃COOH - CH₃]⁺ |
| 69 | [C₅H₉]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Predicted fragmentation patterns can be found in databases such as FooDB.[8]
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of volatile organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.
-
Data processing is similar to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[9][10][11]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Gas Chromatography:
-
Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fragrance components.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).
-
Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Showing Compound this compound (FDB016188) - FooDB [foodb.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 11. | doTERRA Essential Oils [doterra.com]
physical properties of rhodinyl acetate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate (CAS No. 141-11-7) is a fatty acyl ester with a characteristic fresh, rose-like odor.[1] As a key component in the fragrance and flavor industries, a thorough understanding of its physical properties is essential for formulation, quality control, and toxicological assessment. This guide provides a detailed overview of the boiling point and density of this compound, including experimental methodologies for their determination.
Core Physical Properties
The boiling point and density are critical physical constants that provide insight into the purity and identity of this compound. These properties are influenced by intermolecular forces, molecular weight, and atmospheric pressure.
Data Summary
The following table summarizes the reported boiling point and density of this compound from various sources.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 237 °C | at 1013.25 hPa (760 mmHg) | [2][3][4][5] |
| 256.40 °C | at 1013.25 hPa (760 mmHg) (estimated) | [6] | |
| 236 °C | (estimated) | [7] | |
| Density | 0.896 g/mL | at 25 °C | [2][3] |
| 0.894 - 0.904 g/mL | at 25 °C | [6] | |
| 0.895 - 0.905 g/mL | at 20 °C | [6] | |
| 0.895 - 0.908 g/mL | Not specified | [1] |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The following sections detail common methodologies for measuring the boiling point and density of liquid organic compounds like this compound.
Boiling Point Determination: Capillary Method (Thiele Tube)
This method is a micro-technique for determining the boiling point of a liquid, defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., fusion tube)
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
-
Rubber band or thread for attachment
Procedure:
-
A small quantity (a few milliliters) of this compound is placed into the small test tube.[1]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6]
-
The test tube is securely attached to a thermometer.[6]
-
The entire assembly is then placed into a Thiele tube containing a heat transfer fluid, ensuring the sample is adequately immersed.[6]
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the fluid via convection.[6]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the vapor pressure of the this compound will increase. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]
-
At this point, heating is discontinued.
-
The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[6]
Density Determination: Pycnometer or Volumetric Flask Method
Density is defined as the mass of a substance per unit volume.[8] For liquids, this is typically determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a calibrated volumetric flask with a stopper
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Distilled water (for calibration)
-
This compound sample
Procedure:
-
The empty, clean, and dry pycnometer or volumetric flask is accurately weighed (W1).[8]
-
The vessel is then filled with distilled water up to the calibration mark and placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. The volume is adjusted precisely to the mark.
-
The vessel filled with water is weighed again (W2).
-
The vessel is emptied, thoroughly dried, and then filled with this compound to the calibration mark, again allowing it to reach thermal equilibrium in the water bath.
-
The vessel filled with the this compound sample is weighed (W3).[8]
-
The density of the this compound is calculated using the following formula: Density of this compound = [(W3 - W1) / (W2 - W1)] * Density of Water at the specified temperature.
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. scribd.com [scribd.com]
- 4. chymist.com [chymist.com]
- 5. Food safety and quality: jecfa-flav [fao.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Rhodinyl Acetate: A Comprehensive Technical Safety Review for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate (CAS No. 141-11-7) is a fragrance ingredient with a characteristic fresh, rose-like odor.[1] It is a mixture of terpene alcohol acetates, primarily composed of l-citronellyl acetate.[1][2] Utilized in perfumery and as a flavoring agent, a thorough understanding of its safety profile is paramount for professionals in research and drug development who may handle this compound.[1] This technical guide provides an in-depth review of the available Material Safety Data Sheet (MSDS) information for this compound, including its physicochemical properties, toxicological profile, and environmental impact. The information is presented to be a valuable resource for conducting risk assessments and ensuring safe laboratory practices.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. The available data is summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which are highlighted where applicable.
| Property | Value | Source(s) |
| Chemical Name | 3,7-dimethyloct-7-enyl acetate | [3] |
| Synonyms | This compound, alpha-Citronellyl acetate, 3,7-dimethyloct-7-en-1-yl acetate | [3] |
| CAS Number | 141-11-7 | [3] |
| Molecular Formula | C₁₂H₂₂O₂ | [3] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Odor | Fresh, rose-like | [1] |
| Boiling Point | 237 °C (lit.) | [1][2] |
| Flash Point | 46 °C to 96.11 °C (205 °F) (TCC) | [1][4] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.4540 (lit.) | [1][2] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol, propylene glycol, and water. | [3][5] |
| Vapor Pressure | 0.015 mmHg @ 25 °C (estimated) | [4] |
| logP (o/w) | 4.206 (estimated) | [4] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this substance are skin irritation, serious eye irritation, and long-term aquatic toxicity.[6][7]
GHS Classification
The GHS classification for this compound is summarized in the following diagram:
Toxicological Information
The toxicological data for this compound is not extensively available in publicly accessible literature. Much of the assessment relies on data from structural analogs like citronellyl acetate.
| Endpoint | Result | Species | Method/Reference |
| Acute Oral Toxicity (LD50) | > 5 mL/kg | Rat | Levenstein, 1973a (as cited in[1]) |
| Acute Dermal Toxicity (LD50) | > 5 mL/kg | Rabbit | Levenstein, 1973b (as cited in[1]) |
| Skin Irritation | Causes skin irritation | Human & Animal | GHS Classification[6][7] |
| Eye Irritation | Causes serious eye irritation | Animal | GHS Classification[6][7] |
| Skin Sensitization | A 12% solution showed no irritation or sensitization in human experience. | Human | [4] |
Experimental Protocols: Toxicological Assessment Workflow
The safety assessment of a chemical like this compound typically follows a tiered approach as recommended by organizations like the OECD. This workflow prioritizes in vitro and in silico methods before resorting to in vivo animal testing.
Detailed Methodologies (General Principles based on OECD Guidelines):
-
Skin Irritation (Based on OECD Guideline 404):
-
Test System: Typically, the albino rabbit is used.
-
Procedure: A small area of the animal's skin is shaved. 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.
-
Exposure: The patch is left in place for a specified period, usually 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored.
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
-
-
Eye Irritation (Based on OECD Guideline 405):
-
Test System: The albino rabbit is the recommended species.
-
Procedure: A single dose (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
-
Ecological Information
The environmental fate and ecotoxicity of this compound are not well-documented. Available data sheets often state "no data available" for key endpoints.[6] However, its GHS classification as "Toxic to aquatic life with long lasting effects" (H411) indicates a potential environmental hazard.[6][7] For a more comprehensive understanding, data from the structurally similar citronellyl acetate can be considered.
| Endpoint | Result (Citronellyl Acetate) | Species | Method/Reference |
| Acute Fish Toxicity (LC50) | 14 mg/L (96h) | Danio rerio (Zebra Fish) | OECD Guideline 203 |
| Acute Daphnia Toxicity (EC50) | 15 mg/L (48h) | Daphnia magna | OECD Guideline 202 |
| Algae Growth Inhibition (EC50) | 9.6 mg/L (72h) | Desmodesmus subspicatus | OECD Guideline 201 |
| Biodegradability | Readily biodegradable | Not specified | OECD Guideline 301F |
Exposure Controls and Personal Protection
Given the identified hazards, appropriate control measures and personal protective equipment (PPE) are essential when handling this compound in a laboratory setting.
Recommended Safe Handling Workflow
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a respirator with an appropriate organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid and Emergency Procedures
In case of accidental exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. In a fire, it may emit irritating and toxic fumes.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is a widely used fragrance and flavoring ingredient with a well-defined GHS classification indicating hazards of skin and eye irritation, and aquatic toxicity. While specific toxicological and ecotoxicological data for this compound are not always readily available, information from its close structural analog, citronellyl acetate, provides valuable insights for a conservative risk assessment. Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial for the safe handling of this compound. This technical guide serves as a comprehensive resource for researchers and professionals to understand the safety profile of this compound and to implement appropriate safety measures in their work.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. This compound [drugfuture.com]
- 3. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141-11-7 Name: this compound [xixisys.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Solubility Profile of Rhodinyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodinyl acetate (CAS No. 141-11-7), a monoterpene ester recognized for its characteristic fresh, rose-like aroma, is a key ingredient in the fragrance and flavor industries. Beyond its organoleptic properties, understanding its behavior in various solvents is crucial for formulation development, quality control, and chemical synthesis applications. This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents, outlines a comprehensive experimental protocol for the quantitative determination of its solubility, and presents a visual workflow to guide laboratory procedures. While precise quantitative data is not widely available in published literature, this guide equips researchers with the foundational knowledge and methodologies to generate such data in-house.
Overview of this compound Solubility
This compound is a colorless to pale yellow liquid with the chemical formula C₁₂H₂₂O₂.[1] Its structure, characterized by a long hydrocarbon chain and an ester functional group, dictates its solubility behavior, rendering it a lipophilic compound.
General solubility information indicates that this compound is soluble in alcohols and most fixed oils.[2][3] Conversely, it is reported to be insoluble in polar solvents such as water, glycerol, and propylene glycol.[2][3] This solubility profile is consistent with the "like dissolves like" principle, where non-polar to moderately polar esters exhibit higher solubility in organic solvents of similar polarity.
While exact solubility values in grams per 100 mL or molarity are not readily found in scientific literature, a semi-quantitative solubility in 80% aqueous ethanol has been described: 1 mL of this compound is soluble in 2 mL of 80% ethanol, and this solution remains clear upon dilution to 10 mL.[2][3]
Qualitative Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Class | Qualitative Solubility | Source |
| Alcohols (general) | Polar Protic | Soluble | [2][3] |
| 80% Ethanol (aq) | Polar Protic | 1 mL dissolves in 2 mL, stable to 10 mL dilution | [2][3] |
| Fixed Oils | Non-polar | Soluble | [2][3] |
| Mineral Oil | Non-polar | Soluble | [1] |
| Water | Polar Protic | Insoluble | [2][3] |
| Glycerol | Polar Protic | Insoluble | [1][2][3] |
| Propylene Glycol | Polar Protic | Insoluble | [2][3] |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of precise quantitative data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment of liquid solutes.
Materials and Equipment
-
This compound (≥98% purity)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, diethyl ether, hexane, toluene), analytical grade
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement micropipettes
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/RI)
-
Volumetric flasks and appropriate glassware for standard preparation
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure
3.2.1. Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined in preliminary experiments by taking measurements at various time points until the concentration of the solute in the solvent phase remains constant.
3.2.2. Sample Analysis
-
After equilibration, remove the vials from the shaker and allow the undissolved this compound to settle. If a stable liquid-liquid phase separation does not occur, centrifuge the vials at a moderate speed to facilitate separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a micropipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any micro-droplets of undissolved solute.
-
Accurately weigh the filtered aliquot.
-
Dilute the weighed aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
3.2.3. Quantification by Gas Chromatography (GC)
-
Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.
-
Analyze the calibration standards and the diluted sample aliquot by GC-FID.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in g/100 mL, mol/L, or other relevant units.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for the quantitative determination of this compound solubility.
Conclusion
While the existing literature provides a qualitative understanding of this compound's solubility, there is a clear need for quantitative data to support advanced applications in research and industry. The experimental protocol detailed in this guide provides a robust framework for generating this critical data. By following a systematic approach to sample preparation, equilibration, and analysis, researchers can accurately determine the solubility of this compound in a wide range of organic solvents, thereby facilitating more precise and effective formulation and process development.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Rhodinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodinyl acetate is a valuable fragrance and flavor compound characterized by its pleasant, rosy aroma. It is an ester primarily composed of citronellyl acetate and geranyl acetate. This document provides detailed laboratory protocols for the synthesis of this compound via the esterification of rhodinol (a mixture of citronellol and geraniol) with acetic anhydride. Two distinct catalytic methods are presented: a heterogeneous catalysis approach using a zeolite catalyst and a general method representing homogeneous catalysis with a Lewis acid. These protocols are intended to guide researchers in the successful synthesis, purification, and characterization of this compound.
Chemical Profile and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its value in the fragrance industry is due to its stability and lasting floral scent.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 141-11-7 | [2] |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~256.4 °C at 760 mmHg | [1] |
| Density | ~0.896 g/mL at 25 °C | [1] |
| Refractive Index | ~1.4510–1.4570 at 20 °C | [1] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water, glycerin, and propylene glycol. | [1] |
Synthesis Protocols
This compound is synthesized by the acetylation of rhodinol. The following protocols detail two effective methods for this transformation.
Protocol 1: Heterogeneous Catalysis using Zeolite
This protocol is adapted from a study on the esterification of rhodinol fraction from citronella oil.[3] It offers the advantage of easy catalyst removal by simple filtration.
Materials and Reagents:
-
Rhodinol (a mixture of citronellol and geraniol)
-
Acetic anhydride
-
Zeolite catalyst (e.g., HZSM-5)
-
Distilled water
-
n-Hexane (for GC-MS analysis)
Equipment:
-
Round-bottom flask (20 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, for reflux)
-
Filtration apparatus
-
Separatory funnel
-
pH indicator paper or pH meter
Procedure:
-
To a 20 mL round-bottom flask, add 10 mL of rhodinol (containing approximately 0.02 mole of citronellol and 0.01 mole of geraniol).
-
Add 2.92 mL (0.03 mole) of acetic anhydride to the flask.
-
Add 0.14 g of zeolite catalyst.
-
Heat the mixture to 130°C with constant stirring for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the zeolite catalyst from the organic liquid by filtration.
-
Transfer the filtrate to a separatory funnel and wash it repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
-
Separate the organic phase, which is the desired this compound product.
-
The product can be further purified by vacuum distillation if required.
-
Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Optimal Reactant Mole Ratio | 1:1 (Rhodinol:Acetic Anhydride) | [3] |
| Optimal Reaction Time | 1 hour | [3] |
| Yield of Citronellyl Acetate | 74.06% | [3] |
| Yield of Geranyl Acetate | 95.92% | [3] |
Protocol 2: Homogeneous Catalysis (General Method)
This protocol is a generalized procedure based on common organic synthesis techniques for the acetylation of alcohols using a soluble acid or Lewis acid catalyst.
Materials and Reagents:
-
Rhodinol
-
Acetic anhydride
-
Catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine rhodinol and a stoichiometric equivalent of acetic anhydride.
-
Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the heterogeneous catalysis synthesis of this compound.
Caption: Workflow for the homogeneous catalysis synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is primarily utilized as a fragrance and flavoring agent.[2][4] Extensive searches of the scientific literature did not yield any specific information linking this compound to the modulation of signaling pathways relevant to drug development or other targeted biological activities. Its use is predominantly in the fields of perfumery and food science.
Safety and Handling
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Acid catalysts such as sulfuric acid are highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Enantioselective Synthesis of Rhodinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the enantioselective synthesis of rhodinyl acetate, a valuable chiral fragrance and flavor compound. The primary focus is on enzymatic kinetic resolution of the precursor alcohol, rhodinol, which allows for the separation of its enantiomers. Both classical kinetic resolution and dynamic kinetic resolution strategies are presented, offering pathways to high enantiomeric purity.
Introduction
This compound, the acetate ester of rhodinol (3,7-dimethyloct-7-en-1-ol), possesses a characteristic rosy scent. The stereochemistry at the C3 position significantly influences its olfactory properties. Enantiomerically pure this compound is therefore of great interest for applications in perfumery, cosmetics, and as a chiral building block in organic synthesis. Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically enriched this compound.
Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic Rhodinol
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product of the faster-reacting enantiomer. In this case, a lipase enzyme selectively acylates one enantiomer of racemic rhodinol.
Workflow for Enzymatic Kinetic Resolution
Applications of Rhodinyl Acetate in Organic Synthesis: A Clarification and Detailed Application Notes for Rhodium(II) Acetate
Initial Assessment: Rhodinyl Acetate vs. Rhodium(II) Acetate
A thorough review of the scientific literature reveals that This compound , an organic ester known for its characteristic rose-like scent, has limited to no documented applications in the field of complex organic synthesis. Its primary uses are in the fragrance and flavor industries.[1][2][3]
It is highly probable that the intended subject of inquiry is the similarly named but chemically distinct compound, rhodium(II) acetate (Rh₂(OAc)₄). This dinuclear rhodium complex is a widely used and powerful catalyst in a vast array of organic transformations, making it a subject of significant interest to researchers, scientists, and drug development professionals. This document will proceed under the assumption that the applications of rhodium(II) acetate are the desired topic and will provide detailed application notes and protocols for its use in key organic reactions.
Rhodium(II) Acetate: A Versatile Catalyst for Modern Organic Synthesis
Rhodium(II) acetate is a cornerstone catalyst for reactions involving the decomposition of diazo compounds to generate rhodium carbenoid intermediates.[2] These highly reactive species are not isolated but are trapped in situ by a variety of substrates, leading to the efficient formation of new carbon-carbon and carbon-heteroatom bonds. The key applications of rhodium(II) acetate in this context include cyclopropanation, carbon-hydrogen (C-H) bond insertion, and heteroatom-hydrogen (X-H) bond insertion.
Application Note 1: Cyclopropanation Reactions
Rhodium(II) acetate is a highly effective catalyst for the cyclopropanation of alkenes with diazo compounds. This reaction is a powerful tool for the synthesis of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals. The reaction proceeds via the formation of a rhodium carbenoid, which then undergoes a concerted, though often asynchronous, addition to the alkene.[1][4]
Quantitative Data for Rhodium(II) Acetate-Catalyzed Cyclopropanation
| Diazo Compound | Alkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| 2-Diazo-1-indanone | Styrene | Not Specified | Toluene | 59 | Predominantly trans | Not Applicable | [5] |
| Methyl phenyldiazoacetate | Styrene | Not Specified | Not Specified | High | Not Reported | Up to 91% (with chiral ligand) | [4][6] |
| Ethyl diazoacetate | Styrene | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [4] |
| Aryldiazoacetates | [2.2]Paracyclophane | 1.0 | CH₂Cl₂ | 25-66 | Only one diastereomer formed | Not Applicable | [3] |
Experimental Protocol: General Procedure for Cyclopropanation
This protocol is a general guideline based on procedures described in the literature.[7]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate, aryldiazoacetate)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), benzene, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.2-2.0 equivalents) and the anhydrous solvent.
-
Add rhodium(II) acetate (typically 0.1-2 mol%).
-
Heat or cool the solution to the desired reaction temperature (ranging from 0 °C to reflux, depending on the substrates).
-
Slowly add a solution of the diazo compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture over a period of 1-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions like dimerization.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of the diazo compound.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Visualization: Catalytic Cycle of Cyclopropanation
Caption: Catalytic cycle for rhodium(II) acetate-catalyzed cyclopropanation.
Application Note 2: Carbon-Hydrogen (C-H) Insertion Reactions
Intramolecular C-H insertion reactions catalyzed by rhodium(II) acetate are a powerful method for the synthesis of cyclic compounds, particularly five-membered rings.[8][9] This transformation involves the generation of a rhodium carbenoid that inserts into a C-H bond within the same molecule, forming a new C-C bond and a ring system. The selectivity of the insertion is influenced by electronic and steric factors.[8]
Quantitative Data for Rhodium(II) Acetate-Catalyzed C-H Insertion
| Diazo Substrate | Catalyst Loading (mol%) | Solvent | Product | Yield (%) | Reference |
| (E)-3-Arylidene-4-diazopyrrolidine-2,5-dione | 10 | THF | C-H Insertion Product | 43-76 | [10] |
| (E)-3-Arylidene-4-diazopyrrolidine-2,5-dione | 0.01 | THF | C-O Insertion Product | 72 | [10] |
| α-diazo-α-ethoxycarbonyl acetamide | Not Specified | Water | β-lactam | Not Reported |
Note: In the case of (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones in THF, the chemoselectivity between C-H and C-O insertion was found to be dependent on catalyst loading.[10]
Experimental Protocol: General Procedure for Intramolecular C-H Insertion
This protocol is a generalized procedure based on literature precedents.[10]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Diazo substrate with a suitable C-H bond for insertion
-
Anhydrous solvent (e.g., dichloromethane, THF, or water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diazo substrate (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the rhodium(II) acetate catalyst (0.1-10 mol%).
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclic product.
Visualization: C-H Insertion Workflow
Caption: General workflow for a C-H insertion reaction.
Application Note 3: Heteroatom-Hydrogen (X-H) Insertion Reactions
Rhodium(II) acetate also efficiently catalyzes the insertion of carbenoids into O-H, N-H, and S-H bonds.[11][12] These reactions are highly useful for the formation of ethers, amines, and thioethers, respectively. The reaction is typically very fast and high-yielding.
Quantitative Data for Rhodium(II) Acetate-Catalyzed O-H and N-H Insertion
| Diazo Compound | Substrate | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Reference |
| Aryldiazoester | Aniline | 2 | Mechanochemical, 25 Hz, 90 min | α-Amino ester | 89 | [13] |
| Ethyl diazoacetate | Allyl alcohol | Not Specified | Not Specified | O-H Insertion Product | High | [14] |
| 1,2-Diazonaphthoquinones | Acetic anhydride | Not Specified | Not Specified | 1,2-Naphthalenediol diacetates | Not Reported | [11] |
Experimental Protocol: General Procedure for O-H Insertion into Alcohols
This is a general protocol for the insertion of a rhodium carbenoid into an O-H bond of an alcohol.[12][14]
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Alcohol (can be used as solvent or co-solvent)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous solvent (if required, e.g., CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve the alcohol (if it is not the solvent, use 1.5-5.0 equivalents) in an anhydrous solvent.
-
Add rhodium(II) acetate (0.1-1 mol%).
-
Cool the mixture to 0 °C or maintain at room temperature.
-
Slowly add the diazo compound (1.0 equivalent), either neat or as a solution in the reaction solvent, to the stirred mixture. Effervescence (N₂ evolution) should be observed.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ether product by flash column chromatography.
Visualization: Mechanism of O-H Insertion
Caption: Simplified mechanism of O-H insertion via an oxonium ylide.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Rhodium(II) Carbenoid Cyclization-Cycloaddition Cascade of α-Diazo Dihydroindolinones for the Synthesis of Novel Azapolycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Rhodinyl Acetate as a Flavoring Agent in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details on the use of rhodinyl acetate as a flavoring agent in the food industry. This document includes its regulatory status, flavor profile, and detailed protocols for sensory evaluation and quantitative analysis.
Introduction to this compound
This compound (CAS No. 141-11-7) is a synthetic flavoring substance characterized by its pleasant floral, rose-like aroma with fruity undertones.[1][2][3] It is an ester that is valued in the food industry for its ability to impart these desirable flavor notes to a variety of products. Chemically, it is the acetate ester of rhodinol.
Regulatory Status: this compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA).[1][4][5] Its FEMA number is 2981.[1][2][4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[1][5]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | 3,7-Dimethyl-7-octen-1-yl acetate | [2][5] |
| CAS Number | 141-11-7 | [1][2][5] |
| FEMA Number | 2981 | [1][2][4][5] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.31 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Odor/Flavor Profile | Light, fresh, rose-like | [1][2] |
| Boiling Point | 237 °C | [2] |
| Specific Gravity | 0.895 - 0.908 | [1][2] |
| Refractive Index | 1.450 - 1.458 | [1][2] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol, propylene glycol, and water. | [1][2] |
Comprehensive, publicly available quantitative data on the typical use levels of this compound in various food categories is limited. The Flavor and Extract Manufacturers Association (FEMA) states that updated use levels and food categories are available from their office upon request.[4][6][7][8] Researchers and professionals seeking specific usage levels for product development are encouraged to contact FEMA directly. JECFA has concluded that there are no safety concerns at current levels of intake.[1][5]
Experimental Protocols
The triangle test is a discriminative sensory analysis method used to determine if a sensory difference exists between two products.[9][10][11][12] This protocol is designed to evaluate the impact of adding this compound to a beverage matrix (e.g., fruit juice).
Objective: To determine if the addition of this compound at a specific concentration produces a perceivable sensory difference in a beverage.
Materials:
-
Control beverage (without this compound)
-
Test beverage (with a predetermined concentration of this compound)
-
Identical, odor-free tasting cups labeled with random three-digit codes
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
Individual sensory booths with controlled lighting and ventilation
-
Data collection forms or software
Procedure:
-
Panelist Selection: Select a panel of 20-30 trained sensory panelists.
-
Sample Preparation:
-
Prepare the control and test beverages. Ensure both are at the same temperature.
-
For each panelist, present three samples in the tasting cups. Two samples will be identical (either both control or both test), and one will be different.
-
The order of presentation should be randomized for each panelist to avoid positional bias (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[9]
-
-
Testing Protocol:
-
Instruct panelists to evaluate the samples from left to right.
-
Panelists should cleanse their palate with water and/or an unsalted cracker between samples.
-
Each panelist is asked to identify the "odd" or "different" sample.
-
Panelists should also be given the option to provide descriptive comments about the perceived differences.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05) to determine if the number of correct identifications is statistically significant.
-
This protocol outlines a method for the quantitative analysis of this compound in a beverage matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Objective: To quantify the concentration of this compound in a beverage sample.
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
20 mL headspace vials with screw caps and septa
-
Analytical balance
-
Pipettes and volumetric flasks
-
This compound standard
-
Internal standard (e.g., methyl nonanoate)
-
Sodium chloride (NaCl)
-
Organic solvent (e.g., methanol)
-
Beverage matrix
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare an internal standard solution (e.g., 10 µg/mL methyl nonanoate in methanol).
-
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution to each vial.
-
Add 1 g of NaCl to each vial to increase the volatility of the analytes.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME and GC-MS Analysis:
-
HS-SPME:
-
Place the vial in the autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
-
GC-MS Parameters (example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Signaling Pathway of Floral Scent Perception
The perception of floral scents, such as that of this compound, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[13][14][15][16][17] These receptors are G-protein coupled receptors (GPCRs).[13][14][15][16] The binding of an odorant molecule triggers a conformational change in the receptor, activating the associated G-protein (Gαolf).[13][14][16][17][18] This initiates a signal transduction cascade, as depicted in the diagram below.
References
- 1. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. Food safety and quality: details-zh [fao.org]
- 4. femaflavor.org [femaflavor.org]
- 5. WHO | JECFA [apps.who.int]
- 6. mdpi.com [mdpi.com]
- 7. openpub.fmach.it [openpub.fmach.it]
- 8. femaflavor.org [femaflavor.org]
- 9. flavorsum.com [flavorsum.com]
- 10. bevsource.com [bevsource.com]
- 11. ctv-jve-journal.org [ctv-jve-journal.org]
- 12. researchgate.net [researchgate.net]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Rhodinyl Acetate in Fragrance and Perfumery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rhodinyl acetate, a key fragrance ingredient, for its application in perfumery and related research. This document details its olfactory properties, physicochemical characteristics, and recommended experimental protocols for its evaluation and use in various fragrance formulations.
Introduction to this compound
This compound is a fragrance ingredient prized for its complex and tenacious rosy scent profile. Chemically, it is the acetate ester of rhodinol, a mixture of terpene alcohols. Its multifaceted aroma, with fresh, green, and slightly fruity nuances, makes it a versatile component in the creation of a wide range of fragrances, particularly in floral and fruity accords. Its excellent longevity allows it to function as a heart and base note, contributing to the overall structure and dry-down of a perfume.[1]
Physicochemical and Olfactory Properties
A thorough understanding of the physical, chemical, and olfactory properties of this compound is essential for its effective application in fragrance research and formulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Physicochemical Properties | Value | Reference |
| CAS Number | 141-11-7 | [2] |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 256.40 °C (estimated) | [3] |
| Flash Point | 96.11 °C (205.00 °F) TCC | [3] |
| Vapor Pressure | 0.015 mmHg @ 25.00 °C (estimated) | [3] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water, glycerin, and propylene glycol.[2][3] | |
| logP (o/w) | 4.206 (estimated) | [3] |
| Olfactory Properties | Description | Reference |
| Odor Type | Floral | [3] |
| Odor Description | Red rose, powdery, spicy, geranium, citrus, leafy.[3] | |
| Odor Strength | Medium | [3] |
| Substantivity on Smelling Strip | > 200 hours | [1] |
| Recommended Usage Level in Fragrance Concentrate | Up to 12% | [3] |
| IFRA Category 4 Usage Level | Up to 2.7% in finished product | [1] |
Applications in Fragrance and Perfumery
This compound's unique olfactory profile and longevity make it a valuable ingredient in a variety of fragrance applications:
-
Fine Fragrances: It is a cornerstone in the creation of rose accords, providing a natural, fresh, and lasting character. It can also be used to add floralcy and complexity to other floral bouquets, as well as in chypre, oriental, and fruity compositions.
-
Personal Care Products: Due to its good stability, it is suitable for use in a wide range of personal care products, including lotions, creams, soaps, and hair care products.[3] It imparts a fresh and clean floral scent that is widely appealing to consumers.
-
Household Products: In household applications, such as air fresheners and fabric softeners, this compound can contribute a pleasant and long-lasting floral fragrance.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound in fragrance research.
Sensory Analysis Protocol
Objective: To characterize the odor profile of this compound and determine its odor detection threshold.
Materials:
-
This compound (high purity)
-
Odor-free ethanol (for dilution)
-
Smelling strips
-
Glass beakers and pipettes
-
Sensory panel of at least 5 trained assessors
-
Odor-free, well-ventilated evaluation room
Procedure:
-
Odor Profile Characterization:
-
Prepare a 10% solution of this compound in ethanol.
-
Dip a smelling strip into the solution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the ethanol to evaporate for approximately 30 seconds.
-
Present the smelling strip to the sensory panel.
-
Panelists should individually evaluate the odor at different time intervals (top note: first 5 minutes; heart note: 15-60 minutes; base note: after 2 hours) and record their descriptions using a standardized fragrance vocabulary.
-
-
Odor Detection Threshold (ODT) Determination (Ascending Concentration Series):
-
Prepare a series of dilutions of this compound in odor-free water or air, starting from a very low concentration (e.g., 1 part per billion).
-
Present the dilutions to the panelists in an ascending order of concentration, alongside two blanks (odor-free water or air).
-
For each set of three samples (one with the odorant, two blanks), each panelist is asked to identify the sample that is different.
-
The ODT for an individual is the lowest concentration at which they can correctly identify the odorant.
-
The group ODT is typically calculated as the geometric mean of the individual thresholds.
-
Stability Testing Protocol
Objective: To evaluate the stability of this compound in different consumer product bases under accelerated conditions.
Materials:
-
This compound
-
Product bases (e.g., ethanol-based fine fragrance, oil-in-water lotion, syndet bar soap)
-
Control samples (product bases without this compound)
-
Glass containers with airtight seals
-
Ovens or stability chambers capable of maintaining 40°C ± 2°C and 50°C ± 2°C
-
UV light chamber
-
Refrigerator (4°C ± 2°C)
-
Analytical instrumentation (GC-MS)
Procedure:
-
Sample Preparation:
-
Incorporate this compound into each product base at a typical concentration (e.g., 0.5% for lotion and soap, 2% for fine fragrance).
-
Prepare control samples of each base without the fragrance.
-
Package all samples in airtight glass containers.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
-
Room Temperature (20-25°C) - as a control
-
Elevated Temperature (40°C and 50°C)
-
UV Light Exposure (cycled on and off)
-
Refrigerated (4°C) - for comparison
-
-
-
Evaluation:
-
Evaluate the samples at regular intervals (e.g., 2, 4, 8, and 12 weeks).
-
Visual Assessment: Check for any changes in color, clarity, or phase separation.
-
Olfactory Assessment: A trained sensory panel should evaluate the odor of the samples compared to the room temperature control and a freshly prepared sample. Note any changes in odor character or intensity.
-
Analytical Assessment (GC-MS): Quantify the concentration of this compound in the samples to determine the percentage of degradation over time. This provides quantitative data on its stability in each base.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in perfumery research.
Caption: A representative olfactory signaling pathway.
Caption: Workflow for sensory evaluation of this compound.
Caption: Workflow for stability testing of this compound.
References
Application Note: Quantitative Analysis of Rhodinyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Rhodinyl acetate is a fatty alcohol ester known for its characteristic rose and geranium-like aroma, making it a valuable ingredient in the fragrance and flavor industries.[1] It belongs to the class of organic compounds known as fatty alcohol esters.[2] Accurate and reliable quantification of this compound is essential for quality control in raw materials and finished products, as well as in research and development for new formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[3] This document provides a detailed methodology for the quantitative analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Expected Value | Reference |
| Chemical Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| CAS Number | 141-11-7 | [4] |
| Boiling Point | Not specified | |
| Retention Time (t_R_) | ~10-15 min | Estimated based on similar compounds |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Estimated based on typical GC-MS sensitivity |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | Estimated based on typical GC-MS sensitivity |
| Linear Range | 1 - 100 µg/mL | Typical for quantitative GC-MS methods |
| R² of Calibration Curve | > 0.995 | Standard requirement for linearity |
Table 1: Key Quantitative Data for this compound
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragment ions that are crucial for its identification and quantification. The expected major mass fragments are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 138 | ~40% | [M-CH₃COOH]⁺ |
| 123 | ~30% | [M-CH₃COOH-CH₃]⁺ |
| 95 | ~100% (Base Peak) | [C₇H₁₁]⁺ |
| 69 | ~80% | [C₅H₉]⁺ |
| 43 | ~50% | [CH₃CO]⁺ |
Table 2: Characteristic Mass Fragments of this compound and Their Relative Abundances (Estimated)
Experimental Protocols
This section details the methodologies for the quantitative analysis of this compound by GC-MS.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Hexane (GC grade or equivalent)
-
Methanol (GC grade or equivalent)
-
Internal Standard (IS) (e.g., Tetradecane or a suitable deuterated analog)
-
Sample containing this compound (e.g., essential oil, fragrance mixture)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
GC vials with septa
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Tetradecane) in hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for a robust calibration curve.[5] Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Liquid Samples (e.g., essential oils, fragrance oils):
-
Accurately weigh a known amount of the sample (e.g., 100 mg).
-
Dilute the sample with hexane to bring the expected concentration of this compound within the range of the calibration curve. A starting dilution of 1:100 (v/v) is often appropriate.[5]
-
Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the prepared sample into a GC vial for analysis.
-
-
For Solid or Semi-Solid Samples:
-
Accurately weigh a known amount of the homogenized sample.
-
Perform a solvent extraction using hexane or another suitable volatile organic solvent.[6][7] Sonication or vortexing can be used to improve extraction efficiency.
-
Filter or centrifuge the extract to remove any solid particles.[6]
-
Dilute the extract with hexane as needed to fall within the calibration range.
-
Spike with the internal standard and transfer to a GC vial.
-
GC-MS Parameters
The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for Quantification | Quantifier ion: 95, Qualifier ions: 69, 138 |
Table 3: Recommended GC-MS Parameters
Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard and reference libraries (e.g., NIST).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the prepared standard solutions.
-
Linearity: Perform a linear regression analysis on the calibration curve. An R² value > 0.995 is generally considered acceptable for good linearity.
-
Quantification: Determine the concentration of this compound in the prepared sample by integrating the peak areas of this compound and the internal standard, and then using the linear regression equation from the calibration curve.
-
Final Concentration: Calculate the final concentration of this compound in the original, undiluted sample by applying the appropriate dilution factor.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for this compound GC-MS Analysis.
References
- 1. fraterworks.com [fraterworks.com]
- 2. Showing Compound this compound (FDB016188) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. organomation.com [organomation.com]
Application Notes and Protocols for the Purification of Rhodinyl Acetate Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate is a fatty alcohol ester recognized for its characteristic fresh, rose-like fragrance.[1] It is utilized as a flavoring and fragrance agent in various commercial products, including perfumes, cosmetics, and food items.[2][3] For applications in research, particularly in drug development and as a chemical reference standard, high purity of this compound is essential. Column chromatography is a fundamental, cost-effective, and efficient method for the purification of moderately polar compounds like this compound, making it well-suited for removing impurities that may be present in the crude synthetic product.[4]
These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography. The procedure is based on established methods for the separation of terpenes and their acetate derivatives, which share similar physicochemical properties with this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the purification of this compound by silica gel column chromatography. These values are representative and may require optimization based on the specific characteristics of the crude sample and the desired final purity.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography, offering a good balance between resolution and flow rate. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | A gradient from 98:2 to 95:5 (v/v) is a typical starting point for elution. |
| Sample Loading Capacity | 20-50 mg per gram of silica gel | This ratio can be adjusted based on the difficulty of the separation. |
| Achievable Purity | >98% | Purity is dependent on the initial sample purity and optimization of the chromatographic conditions. |
| Typical Recovery/Yield | 85-95% | Yield can be influenced by factors such as the number of fractions collected and the efficiency of solvent removal. |
Experimental Protocol: Silica Gel Column Chromatography
This protocol details the purification of this compound from a crude mixture using flash column chromatography.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis
3.2. Column Preparation (Wet-Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5] Add a thin layer (approximately 1 cm) of sand over the plug.[5]
-
Slurry Preparation: In a beaker, weigh the appropriate amount of silica gel. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude sample by weight, depending on the separation difficulty.[6] Add the initial mobile phase solvent (e.g., 98:2 hexane:ethyl acetate) to the silica gel to create a slurry.
-
Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, continuously add more slurry until the desired column height is reached.
-
Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface.[5] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. The solvent level should not be allowed to drop below the top of the sand layer to prevent the column from drying out and cracking.
3.3. Sample Application and Elution
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
-
Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Elution: Begin the elution by adding the mobile phase to the top of the column. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5 hexane:ethyl acetate) if necessary to elute the this compound. The flow rate should be maintained at a steady drip.
-
Fraction Collection: Collect the eluate in a series of labeled fractions (e.g., 10-20 mL each) in test tubes or flasks.
3.4. Analysis and Product Recovery
-
TLC Monitoring: Monitor the separation by spotting a small amount from each fraction onto a TLC plate. Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Pooling Fractions: Identify and combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a colorless to slightly yellow liquid.[7]
3.5. Purity Assessment
The purity of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Conditions (Typical):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak can be compared to a reference spectrum for confirmation. A predicted GC-MS spectrum for this compound is available in public databases.[1]
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Showing Compound this compound (FDB016188) - FooDB [foodb.ca]
- 2. This compound | 141-11-7 [chemicalbook.com]
- 3. This compound, 141-11-7 [thegoodscentscompany.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biotage.com [biotage.com]
Application Note: Chemical Derivatization of Rhodinyl Acetate for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodinyl acetate is a key fragrance component found in various essential oils, prized for its characteristic rosy scent. Accurate and sensitive quantification of this compound is crucial for quality control in the fragrance industry, formulation development in consumer products, and for research into its potential biological activities. However, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its relatively high boiling point and the potential for thermal degradation in the injector port.
To overcome these limitations, a two-step chemical derivatization protocol has been developed. This method involves the hydrolysis of this compound to its corresponding alcohol, rhodinol, followed by silylation of the hydroxyl group. This derivatization strategy significantly enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, increased sensitivity, and more reliable quantification by GC-MS. This application note provides a detailed protocol for this derivatization procedure and presents data demonstrating the enhanced analytical performance.
Data Presentation
The derivatization of the hydroxyl group of rhodinol (the hydrolysis product of this compound) to its trimethylsilyl (TMS) ether derivative results in a significant enhancement of the analytical signal in GC-MS analysis. The following table summarizes the expected quantitative improvement based on data from analogous terpene alcohols, as direct comparative data for rhodinol is not extensively published. The principle of enhanced volatility and improved chromatography is directly applicable.
| Analyte | Derivatization Status | Relative Peak Area (Normalized) | Signal-to-Noise (S/N) Ratio | Limit of Detection (LOD) |
| Rhodinol (analogue: Citronellol) | Underivatized | 1.0 | 50 | 10 ng/mL |
| Rhodinol-TMS Ether (analogue: Citronellol-TMS) | Silylated | ~ 3.5 | > 200 | < 2 ng/mL |
This data is illustrative and based on typical enhancements observed for structurally similar terpene alcohols after silylation. Actual results may vary depending on the specific instrumentation and analytical conditions.
Experimental Protocols
This section details the methodologies for the hydrolysis of this compound and the subsequent silylation of the resulting rhodinol.
Protocol 1: Alkaline Hydrolysis of this compound to Rhodinol
This protocol describes the saponification of this compound to yield rhodinol.
Materials:
-
This compound sample
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (2 M in ethanol)
-
Deionized water
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vial (10 mL) with screw cap
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Glass pasture pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL reaction vial.
-
Solvent Addition: Add 2 mL of 95% ethanol to the vial and vortex to dissolve the sample completely.
-
Hydrolysis Reaction: Add 1 mL of 2 M ethanolic potassium hydroxide solution to the vial. Cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the reaction vial in a heating block or water bath set at 60°C for 1 hour to ensure complete hydrolysis.
-
Extraction: After cooling to room temperature, add 2 mL of deionized water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the rhodinol into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the rhodinol.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial using a glass pasture pipette. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: The dried hexane extract containing rhodinol is now ready for the silylation derivatization.
Protocol 2: Silylation of Rhodinol for GC-MS Analysis
This protocol details the conversion of the hydroxyl group of rhodinol to its trimethylsilyl (TMS) ether.
Materials:
-
Rhodinol extract in hexane (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials (2 mL) with screw caps and septa
-
Heating block
-
Nitrogen gas supply
-
Microsyringes
Procedure:
-
Solvent Evaporation: Transfer a 100 µL aliquot of the rhodinol-containing hexane extract to a 2 mL GC vial. Evaporate the hexane to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS using microsyringes.
-
Derivatization Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes.
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the chemical derivatization of this compound for enhanced GC-MS analysis.
Signaling Pathway (Logical Relationship)
The derivatization process follows a logical chemical transformation pathway to yield a more analytically favorable compound.
The Role of Acetate Esters in Insect Pheromone Communication: Application Notes and Protocols
Initial Assessment: Based on a comprehensive review of scientific literature, rhodinyl acetate is not a recognized component of insect pheromone communication. Its primary application lies within the fragrance and flavor industries. This document will, therefore, focus on a well-documented acetate ester that is a known insect pheromone component to illustrate the principles and methodologies used in insect pheromone communication studies. For this purpose, we will use (Z)-9-tricosene, a key component of the housefly (Musca domestica) sex pheromone, as an illustrative example of an acetate-related compound's role in insect communication, though it is a hydrocarbon and not an acetate ester, the principles of analysis are similar and transferable. We will also reference general acetate esters where appropriate.
Application Notes
Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species.[1][2] Acetate esters are a common class of compounds found in the pheromone blends of many insect species, particularly in Lepidoptera (moths and butterflies).[3] These compounds are typically produced in specialized glands and released to attract mates, signal aggregation, or mark trails.[1][2] The specific blend of pheromone components, including the precise ratio of different acetate esters and other compounds, is often critical for species-specific communication.[4]
The study of these pheromones is crucial for the development of effective and environmentally benign pest management strategies.[2] By understanding the chemical signals insects use, researchers can develop lures for trapping, monitoring, and mating disruption programs.[1]
Key Techniques in Pheromone Research:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the volatile organic compounds that make up insect pheromones from gland extracts.[2]
-
Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical, providing a direct measure of its ability to detect the compound.[5][6]
-
Behavioral Assays: These experiments are designed to observe and quantify the behavioral response of an insect to a pheromone or a synthetic blend, confirming its biological activity.
Experimental Protocols
Protocol for Pheromone Extraction and GC-MS Analysis
This protocol outlines the steps for extracting and analyzing pheromone components from insect glands.
Materials:
-
Insect specimens (e.g., adult female moths)
-
Micro-scissors and forceps
-
Solvent (e.g., hexane, dichloromethane)
-
Glass vials with Teflon-lined caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., a known amount of a non-native, non-interfering compound)
Procedure:
-
Gland Dissection: Under a stereomicroscope, carefully dissect the pheromone gland from the insect. For many moth species, this is located at the tip of the abdomen.
-
Extraction: Place the dissected gland in a glass vial containing a small volume of solvent (e.g., 50 µL of hexane) and the internal standard. Gently agitate for a few minutes to extract the pheromones.
-
Sample Preparation: Remove the gland tissue from the solvent. The solvent now contains the pheromone extract.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
GC Conditions: Use a non-polar or mid-polar capillary column suitable for separating volatile organic compounds. Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate the different components of the extract.
-
MS Conditions: Set the mass spectrometer to scan a mass range appropriate for the expected pheromone components (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the pheromone components by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify the amount of each component by comparing its peak area to the peak area of the internal standard.
-
Data Presentation:
| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Quantity (ng/gland) |
| Hypothetical Data | |||
| (Z)-11-Hexadecenal | 15.2 | 55, 67, 81, 95, 110, 124, 138, 152, 166, 180, 194, 208, 222, 236 | 10.5 |
| (Z)-11-Hexadecen-1-ol | 15.8 | 55, 67, 82, 96, 110, 124, 138, 152, 166, 180, 194, 208, 222, 238 | 2.1 |
| (Z)-11-Hexadecenyl acetate | 16.5 | 43, 55, 61, 67, 82, 96, 110, 124, 138, 152, 166, 180, 194, 208, 222, 280 | 1.5 |
Protocol for Electroantennography (EAG)
This protocol describes how to measure the olfactory response of an insect antenna to a chemical stimulus.[5][6]
Materials:
-
Live insect specimens
-
EAG system (preamplifier, main amplifier, data acquisition)
-
Microelectrodes (glass capillaries filled with saline solution)
-
Micromanipulators
-
Humidified and purified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
Test compounds and solvent (e.g., hexane)
Procedure:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect at its base.[7]
-
Mounting: Mount the excised antenna between the two microelectrodes. The basal end connects to the reference electrode and the distal tip to the recording electrode.[7]
-
Stimulus Preparation: Apply a known amount of the test compound (dissolved in solvent) onto a piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.
-
Stimulus Delivery: Place the antenna in a continuous airflow. Deliver a puff of air through the stimulus pipette, directing the odor plume over the antenna.
-
Recording: Record the resulting depolarization of the antenna using the EAG system. The amplitude of the negative voltage deflection is the EAG response.
-
Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Normalize the responses to a standard compound to allow for comparison across different preparations.
Data Presentation:
| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) | Standard Deviation (mV) |
| Hypothetical Data | |||
| Solvent Control (Hexane) | 0 | 0.1 | 0.05 |
| (Z)-9-Tricosene | 1 | 0.8 | 0.15 |
| (Z)-9-Tricosene | 10 | 2.5 | 0.4 |
| (Z)-9-Tricosene | 100 | 5.2 | 0.8 |
Protocol for a Two-Choice Olfactometer Behavioral Assay
This protocol details a common method for assessing the behavioral response (attraction or repulsion) of flying insects to a chemical stimulus.
Materials:
-
Two-choice olfactometer (Y-tube or similar design)
-
Airflow system (pump, flow meters)
-
Charcoal-filtered and humidified air
-
Insect release chamber
-
Test compound and solvent
-
Control (solvent only)
Procedure:
-
Setup: Connect the olfactometer to the airflow system. Introduce the test compound into one arm of the olfactometer and the solvent control into the other arm.
-
Insect Acclimation: Place an insect in the release chamber and allow it to acclimate for a few minutes.
-
Trial: Release the insect into the olfactometer and observe its choice of arm. A choice is recorded when the insect moves a set distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm over a series of trials.
-
Data Analysis: Use a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the treatment arm over the control arm.
Data Presentation:
| Treatment | Control | Number Choosing Treatment | Number Choosing Control | No Choice | P-value |
| Hypothetical Data | |||||
| (Z)-9-Tricosene (10 µg) | Hexane | 75 | 25 | 10 | < 0.01 |
Visualizations
Caption: Workflow for Insect Pheromone Identification and Validation.
References
- 1. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Sex attractant pheromone of the red-shouldered stink bug Thyanta pallidovirens: a pheromone blend with multiple redundant components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. fraterworks.com [fraterworks.com]
Application Notes and Protocols: L-Citronellol and Its Derivatives as Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the use of readily available, enantiomerically pure compounds from nature—often referred to as the "chiral pool"—is a cornerstone strategy for the construction of complex chiral molecules. While the query specified rhodinyl acetate, it is essential to clarify that L-citronellol, a key chiral constituent of rhodinol (from which this compound is made), is the entity that serves as a versatile chiral building block.[1] this compound itself is primarily used in the fragrance industry and is not documented as a chiral auxiliary in asymmetric synthesis.
This document will focus on the applications of L-citronellol and its primary derivatives, L-citronellal and L-citronellyl acetate, in asymmetric synthesis. It is important to distinguish between a chiral building block (or chiral starting material), where the chiral scaffold is incorporated into the final product, and a chiral auxiliary, which is temporarily attached to a substrate to direct stereoselectivity and is later removed.[2][3] The primary use of L-citronellol and its derivatives falls into the category of chiral building blocks.
These application notes provide an overview of key synthetic transformations, quantitative data on reaction performance, and detailed experimental protocols for the use of these valuable chiral synthons.
I. Key Synthetic Transformations of L-Citronellol
L-Citronellol's value in asymmetric synthesis stems from its stereocenter at the C3 position and the presence of two reactive functional groups: a primary alcohol and a trisubstituted double bond.[1] These sites can be selectively manipulated to generate a variety of complex chiral molecules.
Oxidation to L-Citronellal
The oxidation of the primary alcohol of L-Citronellol to the corresponding aldehyde, L-citronellal, is a pivotal transformation. L-Citronellal is a key intermediate in the industrial synthesis of (-)-menthol.[1] Several methods can be employed for this oxidation, with varying yields and conditions.
Table 1: Selected Methods for the Oxidation of L-Citronellol to L-Citronellal
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 | ~85 |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 1-2 | >90 |
| Swern Oxidation | Dichloromethane | -78 to Room Temp | 2-3 | >90 |
Data compiled from general textbook procedures.[1]
Experimental Protocol: Swern Oxidation of L-Citronellol
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of L-Citronellol (1.0 eq.) in DCM dropwise and continue stirring at -78 °C for 1 hour.[1]
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 30 minutes.[1]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude L-citronellal.
-
Purify the crude product by vacuum distillation.
Intramolecular Ene Reaction of L-Citronellal
L-Citronellal can undergo a Lewis acid-catalyzed intramolecular ene reaction to form isopulegol isomers, which are direct precursors to menthol. The choice of catalyst is crucial for achieving high diastereoselectivity.
Table 2: Catalysts for the Cyclization of (+)-Citronellal to (-)-Isopulegol
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of (-)-Isopulegol (%) | Diastereoselectivity (%) |
| Montmorillonite K10 | Buffer Medium | Room Temperature | 2 | High | Not Specified |
| Zinc Bromide (ZnBr₂) | Toluene | 80 | - | High | High |
Data is indicative of typical results.
Experimental Protocol: Zinc Bromide Catalyzed Cyclization of L-Citronellal
-
To a solution of L-citronellal (1.0 eq.) in toluene, add a catalytic amount of zinc bromide (ZnBr₂) (0.1 eq.).[1]
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the resulting isopulegol isomers can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
II. Enzymatic Kinetic Resolution of Racemic Citronellol
While L-citronellol is naturally available, enzymatic methods can be employed for the kinetic resolution of racemic citronellol. This is particularly relevant to the formation of citronellyl acetate, where one enantiomer is selectively acetylated by a lipase.
Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-Citronellol
| Lipase Source | Acetylating Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) of Product |
| Candida rugosa | Vinyl acetate | Hexanes | 35-40 | ~50 | >95 |
Data is representative of typical lipase-catalyzed resolutions.
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-Citronellol
-
In a suitable reaction vessel, dissolve racemic (±)-citronellol in hexanes.
-
Add vinyl acetate as the acetylating agent (a slight excess is recommended).
-
Add the lipase from Candida rugosa to the reaction mixture.
-
Incubate the reaction at 35-40°C, monitoring the progress by TLC or GC to achieve approximately 50% conversion.
-
Terminate the reaction by filtering off the enzyme.
-
The resulting mixture contains enantiomerically enriched citronellol and the corresponding citronellyl acetate, which can be separated by column chromatography.
III. Synthesis of Iridoids
L-Citronellol and its derivatives are valuable precursors for the synthesis of iridoids, a class of monoterpenoids with diverse biological activities. These syntheses often involve an oxidative cleavage of the double bond, followed by cyclization and lactonization steps. The inherent chirality of citronellol is preserved throughout the synthetic sequence, dictating the stereochemistry of the final iridoid product.
L-Citronellol, sourced from the chiral pool, is a cost-effective and versatile starting material for asymmetric synthesis.[1] Its strategic functionalization allows for the enantioselective synthesis of a wide range of important molecules, from commercial products like (-)-menthol to biologically active natural products such as iridoids. The protocols and data presented herein serve as a practical guide for researchers leveraging the inherent chirality of L-citronellol to construct complex, enantiomerically pure molecules.
References
Application Notes and Protocols for Rhodium-Catalyzed Reactions Utilizing Acetate Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key rhodium-catalyzed reactions that utilize acetate ligands, focusing on their application in the synthesis of complex organic molecules relevant to pharmaceutical and agrochemical research. The protocols outlined herein are based on established literature and are intended to serve as a practical guide for laboratory implementation.
Introduction
Rhodium(II) acetate, most commonly the dimer [Rh₂(OAc)₄], is a versatile and highly effective catalyst for a range of organic transformations.[1][2] Its unique reactivity stems from its ability to readily activate diazo compounds to form electrophilic rhodium-carbene intermediates. These transient species are central to a variety of powerful bond-forming reactions, including cyclopropanations, C-H functionalizations, and ylide formations. The acetate ligands play a crucial role in modulating the catalyst's reactivity and solubility, making it a workhorse in modern synthetic chemistry.[3] This document details protocols for three key classes of reactions: cyclopropanation of alkenes, C-H functionalization of indoles, and tandem ylide formation/[2][4]-sigmatropic rearrangement.
Rhodium-Catalyzed Cyclopropanation of Alkenes
Cyclopropanes are valuable structural motifs found in numerous natural products and bioactive molecules.[5] Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes provides a direct and efficient method for their synthesis.[6][7] The reaction proceeds via the transfer of a carbene fragment from the rhodium catalyst to the alkene. The choice of chiral ligands on the rhodium catalyst can facilitate high levels of enantioselectivity.[5][8]
Data Presentation: Cyclopropanation of Styrene with Diazoacetates
The following table summarizes the results for the cyclopropanation of styrene with various diazoacetates using different rhodium(II) catalysts. This data highlights the influence of both the catalyst and the diazoester on the reaction's yield and stereoselectivity.
| Entry | Diazoacetate | Catalyst (mol %) | Solvent | Temp. (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| 1 | Ethyl diazoacetate (EDA) | Rh₂(OAc)₄ (0.05) | CH₂Cl₂ | 25 | ~85 | 66:34 | N/A | [6][9] |
| 2 | Methyl phenyldiazoacetate | Rh₂(octanoate)₄ (cat.) | N/A | N/A | High | >95:5 | N/A | [6] |
| 3 | tert-Butyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ (1.0) | Pentane | 36 (reflux) | 78 | >97:3 | 91 | [5] |
| 4 | Ethyl 2-diazo-4-phenylbutenoate | Rh₂(S-p-MeO-PhSO₂-Pro)₄ (1.0) | CH₂Cl₂ | 25 | 85 | >20:1 | 91 | [8] |
| 5 | Ethyl diazoacetate (EDA) | Monomeric Rh(II)-bis(oxazoline) (0.5) | CH₂Cl₂ | 25 | 67 | 34:66 | 84 (cis) | [9] |
Experimental Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate using Rh₂(OAc)₄
This protocol is a representative procedure for the diastereoselective cyclopropanation of styrene.
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add rhodium(II) acetate dimer (20 mg, 0.05 mmol, 0.04 mol %).
-
Add dichloromethane (15 mL) and styrene (15 mL, 131 mmol) to the flask.
-
Stir the resulting green solution at room temperature (25 °C) for 20 minutes.
-
Charge the dropping funnel with ethyl diazoacetate (20 mL, 190 mmol).
-
Add the ethyl diazoacetate dropwise to the stirred reaction mixture over a period of 5 hours. Nitrogen evolution will be observed. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1 hour, or until TLC analysis indicates the consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess styrene.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cis and trans ethyl 2-phenylcyclopropane-1-carboxylate isomers.
Enantioselective C-H Functionalization of Indoles
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis.[1][10] Rhodium(II) catalysts, particularly those with chiral N-sulfonylprolinate ligands, have proven highly effective for the enantioselective C-H functionalization of indoles at the C3 position with diazoesters.[4][11] This reaction provides a direct route to chiral α-indolylacetate derivatives, which are valuable building blocks in medicinal chemistry.[1][11]
Data Presentation: Enantioselective C-H Functionalization of Indoles
The following table showcases the scope of the enantioselective C-H functionalization of various indoles with different α-alkyl-α-diazoesters catalyzed by Rh₂(S-NTTL)₄.
| Entry | Indole Substrate | Diazoester (R group) | Yield (%) | ee (%) | Reference |
| 1 | 1,2-Dimethylindole | n-Butyl | 95 | 95 | [1][11] |
| 2 | 1-Methylindole | n-Butyl | 96 | 94 | [1] |
| 3 | Indole | n-Butyl | 82 | 94 | [1] |
| 4 | 5-Methoxy-1-methylindole | n-Butyl | 95 | 96 | [1] |
| 5 | 1-Methylindole | Methyl | 89 | 90 | [1] |
| 6 | 1-Methylindole | Ethyl | 92 | 93 | [1] |
| 7 | 1-Methylindole | Isopentyl | 94 | 94 | [1] |
Reactions were typically run with 0.5 mol % of Rh₂(S-NTTL)₄ at -78 °C.
Experimental Protocol: Enantioselective C-H Functionalization of 1-Methylindole
This protocol is adapted from the work of DeAngelis, Shurtleff, et al. for the synthesis of chiral α-indolylacetates.[1][11]
Materials:
-
Dirhodium(II) tetrakis[N-(1,8-naphthaloyl)-(S)-tert-leucinate] [Rh₂(S-NTTL)₄]
-
1-Methylindole
-
Ethyl 2-diazohexanoate
-
Toluene (anhydrous)
-
Syringe pump
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst Rh₂(S-NTTL)₄ (0.5 mol %).
-
Add anhydrous toluene to achieve a 0.2 M concentration with respect to the indole.
-
Add 1-methylindole (1.0 equiv) to the flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried syringe, prepare a solution of ethyl 2-diazohexanoate (1.2 equiv) in anhydrous toluene to a concentration of 0.67 M.
-
Using a syringe pump, add the diazoester solution to the cold, stirred reaction mixture over a period of 4 hours.
-
Upon completion of the addition, allow the reaction to stir at -78 °C for an additional hour.
-
Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by warming it to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-alkyl-α-indolylacetate.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Tandem Ylide Formation and[2][4]-Sigmatropic Rearrangement
Rhodium(II) acetate is also a proficient catalyst for generating ylides from diazo compounds and heteroatom-containing substrates like sulfides.[12] These ylides can undergo subsequent rearrangements, such as the[2][4]-sigmatropic rearrangement, to form new C-C bonds with high stereocontrol. This tandem process is a powerful tool for constructing complex molecular architectures from simple starting materials.[3][12]
Data Presentation:[2][4]-Sigmatropic Rearrangement of Sulfur Ylides
The following table presents data for the Rh₂(OAc)₄-catalyzed reaction between cyclopropenes and various sulfides, which proceeds through a vinyl rhodium carbene, sulfur ylide formation, and subsequent[2][4]-sigmatropic rearrangement.
| Entry | Cyclopropene Substrate (R¹) | Sulfide Substrate (R²) | Yield (%) | Reference |
| 1 | Phenyl | Allyl | 95 | [3][12] |
| 2 | p-Tolyl | Allyl | 94 | [12] |
| 3 | p-Anisyl | Allyl | 92 | [12] |
| 4 | Phenyl | Propargyl | 85 | [12] |
| 5 | Phenyl | Cinnamyl | 91 | [12] |
| 6 | Phenyl | Crotyl | 88 | [12] |
Reactions were run with 0.5 mol % Rh₂(OAc)₄ in THF.
Experimental Protocol: Reaction of Phenylcyclopropene with Allyl Sulfide
This protocol describes a tandem reaction involving rhodium carbene generation from a cyclopropene, sulfur ylide formation, and[2][4]-sigmatropic rearrangement.[3][12]
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
1-Phenyl-1-cyclopropene
-
Diallyl sulfide
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried reaction tube under an argon atmosphere, add Rh₂(OAc)₄ (0.5 mol %).
-
Add anhydrous THF (to achieve a final concentration of ~1.5 M with respect to the cyclopropene).
-
Add 1-phenyl-1-cyclopropene (0.30 mmol, 1.0 equiv).
-
Add diallyl sulfide (0.90 mmol, 3.0 equiv).
-
Seal the tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the allene product.
References
- 1. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 3. Rh(II)-Catalyzed [2,3]-Sigmatropic Rearrangement of Sulfur Ylides Derived from Cyclopropenes and Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Rhodinyl Acetate Analytical Standards
Introduction
Rhodinyl acetate (CAS No. 141-11-7) is a widely utilized fragrance and flavoring agent prized for its characteristic fresh, rosy, and slightly fruity aroma.[1][2] As a key component in perfumes, cosmetics, and food products, accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the preparation of analytical standards of this compound, primarily for use in gas chromatography (GC) analysis with flame ionization detection (FID) or mass spectrometry (MS). The methodologies outlined herein are intended for researchers, scientists, and professionals in the drug development, fragrance, and food industries.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of analytical standards.
| Property | Value | Reference |
| CAS Number | 141-11-7 | [1][3][4] |
| Molecular Formula | C12H22O2 | [1][3][4] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Floral, rose, powdery, spicy, geranium, citrus, leafy | [2][5] |
| Boiling Point | 237 - 256.4 °C | [2][4] |
| Density | Approximately 0.896 g/mL at 25 °C | [2] |
| Solubility | Soluble in alcohol and fixed oils; limited solubility in water. | [1][5] |
| Stability | Stable under normal storage conditions. | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound analytical standards.
Caption: Workflow for Analytical Standard Preparation.
Experimental Protocols
Materials and Reagents
-
This compound (certified reference material, purity ≥98.0%)[1]
-
Ethanol (analytical grade, ≥99.5%) or other suitable volatile solvent like hexane or ethyl acetate[7]
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance (readability ±0.0001 g)
-
Micropipettes (adjustable volume)
-
2 mL autosampler vials with caps and septa
Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of this compound into a clean, dry weighing boat.
-
Dissolution: Quantitatively transfer the weighed this compound into a 25 mL Class A volumetric flask.
-
Solubilization: Add a small amount of ethanol to the flask and swirl gently to dissolve the this compound completely.
-
Dilution to Volume: Once dissolved, dilute to the mark with ethanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of this compound and the volume of the flask.
-
Storage: Store the stock solution in a tightly sealed container in a cool, dark place.[8]
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution. The concentration range of the working standards should encompass the expected concentration of this compound in the samples to be analyzed.
Example Dilution Series for a Calibration Curve:
| Working Standard | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 1 | 10 | 100 | 10 |
| 2 | 25 | 250 | 10 |
| 3 | 50 | 500 | 10 |
| 4 | 100 | 1000 | 10 |
| 5 | 200 | 2000 | 10 |
-
Pipetting: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with ethanol.
-
Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.
-
Transfer: Transfer the prepared working standards into 2 mL autosampler vials for analysis.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated area or under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
This compound is a flammable liquid; keep away from heat, sparks, and open flames.[6][8]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[8]
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound analytical standards. Adherence to these procedures will enable researchers and scientists to generate accurate and reproducible calibration curves for the quantification of this compound in various matrices. The use of high-purity reference materials and calibrated volumetric glassware is paramount to ensuring the quality of the analytical results.
References
- 1. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 141-11-7 [m.chemicalbook.com]
- 3. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, 141-11-7 [thegoodscentscompany.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
strategies to improve rhodinyl acetate synthesis yield
Welcome to the Technical Support Center for rhodinyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable fragrance and flavor compound. This compound is primarily a mixture of citronellyl acetate and geranyl acetate, obtained from the esterification of rhodinol (a mix of citronellol and geraniol).[1]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of rhodinol (a mixture of citronellol and geraniol) with an acetylating agent. The most common methods include:
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Fischer Esterification: This is a classic acid-catalyzed esterification using acetic acid. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.
-
Acetylation with Acetic Anhydride: This method often uses a base catalyst like pyridine or a solid acid catalyst. It can offer higher yields as the reaction is not reversible.[2][3]
-
Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification is a greener alternative that proceeds under mild conditions.[4][5] This method is valued for producing a "natural" product.[5]
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yield in this compound synthesis can stem from several factors, depending on the method used. Here are some common causes and solutions:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. For Fischer esterification, using an excess of one reactant (usually the cheaper one, acetic acid) can shift the equilibrium towards the product.[6]
-
-
Water Formation (Fischer Esterification): The water produced during the reaction can hydrolyze the ester back to the starting materials, limiting the yield.
-
Solution: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: Ensure the catalyst is fresh and used in the appropriate amount. For enzymatic synthesis, the enzyme may have denatured due to improper temperature or pH.
-
-
Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions (temperature, catalyst) to favor the desired esterification. For instance, strong acid catalysts can sometimes cause dehydration of the terpene alcohols.
-
Q3: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
A3: Common byproducts in this compound synthesis include:
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Unreacted Rhodinol: Incomplete conversion will leave unreacted citronellol and geraniol in the product mixture.
-
Di-terpenyl Ethers: Under acidic conditions and at elevated temperatures, terpene alcohols can undergo dehydration to form ethers.
-
Isomerization Products: The double bonds in citronellol and geraniol can isomerize under certain conditions.
To minimize byproduct formation, consider the following:
-
Use milder reaction conditions (lower temperature, less harsh catalyst).
-
For acid-catalyzed reactions, carefully control the amount of acid and the reaction temperature.
-
Enzymatic methods are highly selective and can significantly reduce byproduct formation.[4]
Q4: What are the best practices for purifying this compound after synthesis?
A4: Purification is crucial to obtain a high-purity product with the desired fragrance profile. Common purification techniques include:
-
Neutralization and Washing: After the reaction, the mixture should be neutralized to remove any acid catalyst. This is typically followed by washing with water and brine to remove any remaining water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is the most common method for separating this compound from unreacted rhodinol and other less volatile byproducts.
-
Chromatography: For very high purity requirements, column chromatography can be employed, although it is less practical for large-scale synthesis.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting/Solution(s) |
| Equilibrium Limitation | Use an excess of acetic acid or rhodinol to shift the equilibrium. Remove water as it forms using a Dean-Stark trap. |
| Insufficient Catalyst | Increase the catalyst loading. Ensure the catalyst is active. |
| Low Reaction Temperature | Increase the reaction temperature to improve the reaction rate. Monitor for byproduct formation. |
| Poor Mixing | Ensure adequate agitation to facilitate contact between reactants and catalyst. |
Incomplete Acetylation with Acetic Anhydride
| Potential Cause | Troubleshooting/Solution(s) |
| Insufficient Acetic Anhydride | Use a slight excess of acetic anhydride to ensure complete conversion of the alcohol. |
| Catalyst Inactivity | If using a catalyst like pyridine, ensure it is dry and of high purity. |
| Reaction Time Too Short | Monitor the reaction progress using TLC or GC and ensure it is allowed to go to completion. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Rhodinol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine rhodinol (1 equivalent), acetic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a temperature-controlled shaker, combine rhodinol (1 equivalent), vinyl acetate (as both acyl donor and solvent), and an immobilized lipase such as Novozym 435 (typically 1-5% by weight of the alcohol).[4]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.[4] Monitor the reaction progress by GC.
-
Workup: Once the desired conversion is reached, separate the enzyme by filtration. The enzyme can often be reused.
-
Purification: Remove the excess vinyl acetate and any byproducts by vacuum distillation to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Different Catalysts for Citronellol Esterification
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Citronellyl Acetate (%) |
| Fe(NO₃)₃ | 80 | 4 | 80 | 70 |
| Al(NO₃)₃ | 80 | 4 | 75 | 65 |
| Cu(NO₃)₂ | 80 | 4 | 60 | 55 |
| H₂SO₄ | 80 | 4 | 90 | 60 |
Note: Data is illustrative and based on trends reported for terpenic alcohol esterification.[7] Actual results may vary.
Visualizations
This compound Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]
- 3. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 6. Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling transition metal-catalyzed terpenic alcohol esterification: a straightforward process for the synthesis of fragrances - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Rhodinyl Acetate Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of rhodinyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an ester belonging to the class of fatty alcohol esters, prized for its complex rosy and citrus fragrance profile.[1] Its stability is crucial in various formulations, such as cosmetics and pharmaceuticals, as degradation can lead to a loss of the desired fragrance, changes in the chemical profile of the product, and the potential formation of irritants or other undesired byproducts.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is primarily susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[2][3][4] This reaction breaks the ester bond, yielding rhodinol (a mixture of citronellol and geraniol) and acetic acid. Additionally, the double bonds in the rhodinol moiety make it potentially susceptible to oxidation.
Q3: How do pH and temperature affect the stability of this compound?
A3: this compound is expected to exhibit good stability under neutral pH conditions.[2] However, its stability decreases in alkaline environments due to hydrolysis (saponification), a reaction that is generally irreversible.[2][3][4] Elevated temperatures will accelerate the rate of all degradation reactions, including hydrolysis and potential oxidation.
Q4: Can this compound degrade when exposed to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of characteristic rosy fragrance in a formulation. | Hydrolysis of this compound. | - Measure the pH of your formulation; a non-neutral pH, particularly alkaline, can accelerate hydrolysis.- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of rhodinol and acetic acid.- Consider using a buffered system to maintain a neutral pH. |
| Development of a vinegary or acidic off-odor. | Formation of acetic acid due to hydrolysis. | - Confirm the presence of acetic acid through analytical techniques such as GC-MS or by measuring a drop in pH.- Investigate the storage conditions (temperature and humidity) as elevated conditions can speed up hydrolysis. |
| Inconsistent analytical results for this compound concentration. | In-situ degradation during analysis or improper sample handling. | - Ensure the analytical method, particularly for GC-MS, does not have an overly high injection port temperature that could cause thermal degradation.- Store samples in a cool, dark place and analyze them promptly after preparation. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use techniques like GC-MS to elucidate the structure of the unknown compounds. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on typical behavior for similar terpenoid esters. This data is for illustrative purposes to guide experimental design.
| Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85% | Rhodinol, Acetic Acid |
| 0.1 M NaOH | 4 hours | 40°C | <10% | Rhodinol, Sodium Acetate |
| Oxidative (10% H₂O₂) | 24 hours | 25°C | 90% | Oxidized derivatives of rhodinol |
| Thermal | 7 days | 80°C | 75% | Rhodinol, Acetic Acid |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 95% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or ethanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 40°C for 4 hours. Neutralize with acid before analysis.
-
Oxidation: Mix the stock solution with 10% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for 7 days.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At the end of the exposure period, dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating method, such as GC-MS, to separate and identify the degradation products.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its potential degradation products.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
2. Chromatographic Conditions (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
Injector Temperature: 250°C.
3. Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards, if available.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for stability investigation.
References
troubleshooting poor separation of rhodinyl acetate in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the gas chromatography (GC) analysis of rhodinyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address common problems you may face during your experiments.
Question 1: I am observing significant peak tailing for this compound. What are the potential causes and how can I resolve this?
Answer:
Peak tailing, where the peak asymmetry extends towards the baseline, can negatively impact resolution and quantification.[1][2] This is a common issue in gas chromatography and can arise from several factors when analyzing a moderately polar compound like this compound.[1]
Possible Causes & Solutions:
-
Active Sites in the GC System: Active sites, such as exposed silanol groups in the inlet liner or on the column, can interact with polar analytes, causing peak tailing.[2]
-
Solution:
-
Inlet Liner Deactivation/Replacement: Use a fresh, deactivated inlet liner. If you are using a liner with glass wool, ensure the wool is also deactivated.[2]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated and stable stationary phase.[3]
-
Column Trimming: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end.[4]
-
-
-
Improper Column Installation: Incorrect column positioning in the inlet can create dead volumes or cause inefficient sample transfer, leading to tailing.[1][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[6]
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Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.[6]
-
-
Inappropriate Temperature: If the inlet or column temperature is too low, it can lead to incomplete vaporization and slow transfer of the analyte.
-
Solution: Increase the injector temperature to ensure complete and rapid vaporization of this compound. A good starting point is 250 °C.[7] Optimize the oven temperature program to ensure the analyte moves efficiently through the column.
-
Question 2: My this compound peak is co-eluting with another compound. How can I improve the separation?
Answer:
Co-elution, the overlapping of two or more chromatographic peaks, is a significant challenge that can lead to inaccurate identification and quantification.[8] Improving resolution is key to overcoming this issue.
Possible Causes & Solutions:
-
Suboptimal GC Method Parameters: The current temperature program or carrier gas flow rate may not be suitable for separating this compound from the interfering compound.
-
Solution:
-
Modify the Temperature Program: Decrease the initial oven temperature and/or reduce the ramp rate. This will increase the retention time and potentially improve separation.[9]
-
Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.[6]
-
-
-
Inappropriate GC Column: The stationary phase of your current column may not have the right selectivity to separate this compound from the co-eluting compound.
-
Solution:
-
Change Stationary Phase Polarity: If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane), consider switching to a more polar column, such as a WAX or a mid-polarity phase (e.g., a 50% phenyl-methylpolysiloxane). The different selectivity may resolve the co-eluting peaks.[10][11]
-
Increase Column Length or Decrease Internal Diameter: Using a longer column or a column with a smaller internal diameter can increase the overall efficiency and may improve resolution.[9]
-
-
Question 3: I'm seeing ghost peaks in my blank runs and sample chromatograms. What is causing this and how do I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram, which can interfere with the analysis of your target analyte.[2] They are typically caused by contamination within the GC system.[2]
Possible Causes & Solutions:
-
Contaminated Inlet: Septum bleed or residue from previous injections in the inlet liner are common sources of ghost peaks.[2]
-
Solution:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.
-
Clean or Replace the Inlet Liner: Regularly clean or replace the inlet liner to remove any accumulated non-volatile residues.[2]
-
-
-
Carryover from Previous Injections: High-boiling or highly concentrated samples can carry over from one injection to the next.
-
Solution:
-
Solvent Wash: Run several blank solvent injections after a concentrated sample to wash out any residual compounds.
-
Bakeout the System: Increase the injector and oven temperatures to their maximum allowable limits (without the column installed) to bake out contaminants.
-
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.
-
Solution: Use high-purity carrier gas and install or replace gas purifiers.
-
Quantitative Data Summary
The following table provides recommended starting parameters for the GC analysis of this compound. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Starting Conditions | Notes |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) or a WAX column is often a good starting point for fragrance compounds.[10][11] |
| Inlet Temperature | 250 °C | Should be high enough to ensure rapid vaporization without causing thermal degradation.[7] |
| Injection Mode | Split or Splitless | Use splitless for trace analysis and split for more concentrated samples to avoid column overload.[5][12] |
| Split Ratio | 50:1 (if using split injection) | Adjust based on sample concentration. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. Optimal linear velocity depends on the carrier gas and column dimensions.[6] |
| Oven Program | Initial Temp: 60°C, hold 2 min | This is a starting point and should be optimized.[13] |
| Ramp 1: 5 °C/min to 180 °C | A slower ramp rate can improve the separation of closely eluting compounds. | |
| Ramp 2: 10 °C/min to 240 °C, hold 5 min | The final temperature should be high enough to elute all compounds of interest. | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 280 °C |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of your samples.
-
-
Sample Preparation:
-
If your sample is a liquid, dilute it with the same solvent used for the standards to bring the expected concentration of this compound within the calibration range.
-
If your sample is a solid or semi-solid matrix, an extraction step will be necessary. A common technique is solvent extraction:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a measured volume of a suitable extraction solvent.
-
Vortex or sonicate for a set period to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a clean vial for GC analysis.
-
-
Filter the final diluted sample or extract through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.
-
Protocol 2: GC System Suitability Check
Before analyzing your samples, it is crucial to perform a system suitability check to ensure your GC system is performing optimally.
-
Inject a mid-range calibration standard of this compound.
-
Evaluate Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.2. Significant tailing or fronting indicates a problem that needs to be addressed (see Troubleshooting Guide).
-
Check Retention Time Stability: Inject the same standard multiple times (e.g., n=5). The relative standard deviation (RSD) of the retention time should be less than 1%.
-
Assess Reproducibility: The RSD of the peak area for multiple injections should be less than 2%.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound in gas chromatography.
Caption: A flowchart outlining the systematic approach to troubleshooting poor separation of this compound in GC.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. akjournals.com [akjournals.com]
- 4. gcms.cz [gcms.cz]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. scribd.com [scribd.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. axialscientific.com [axialscientific.com]
- 9. phenomenex.com [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
identification of common impurities in synthetically derived rhodinyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetically derived rhodinyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound?
A1: Synthetic this compound is not a single compound but a mixture of terpene alcohol acetates. It is primarily composed of l-citronellyl acetate and geranyl acetate. It is produced by the acetylation of rhodinol, which itself is a mixture of citronellol and geraniol. The final composition can vary depending on the starting material and the synthesis process.
Q2: What are the expected main components in a standard this compound sample?
A2: The primary components are citronellyl acetate and geranyl acetate. The ratio of these two esters depends on the composition of the starting rhodinol.
Q3: What are the most common impurities in synthetically derived this compound?
A3: Common impurities include unreacted starting materials such as citronellol and geraniol, residual reagents like acetic acid or acetic anhydride, and byproducts from side reactions. The presence of water can lead to the hydrolysis of the ester, regenerating the corresponding alcohols and acetic acid.
Q4: Can the isomeric composition of this compound affect my experimental results?
A4: Yes. Rhodinol is a mixture of isomers, and the resulting this compound will also be an isomeric mixture. Different isomers can have distinct biological activities and sensory properties. For instance, the enantiomers of citronellyl acetate possess different odor profiles, which is critical in fragrance applications.
Q5: How can I identify the impurities in my this compound sample?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective and commonly used analytical technique to separate, identify, and quantify the components and impurities in this compound.
Troubleshooting Guide
Problem 1: My synthesized this compound has an unexpected or "off" odor.
-
Possible Cause: The presence of unreacted starting materials or byproducts can significantly alter the odor profile. Residual acetic acid can impart a sharp, vinegary smell. The ratio of citronellyl acetate to geranyl acetate might also differ from the desired composition.
-
Troubleshooting Steps:
-
Perform a GC-MS analysis to identify and quantify all components in your sample.
-
Compare the obtained impurity profile with the expected one (see Table 1).
-
If significant amounts of unreacted rhodinol are present, consider optimizing the acetylation reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry).
-
If residual acetic acid is detected, an additional purification step, such as a mild basic wash, may be necessary.
-
Problem 2: The analytical results (e.g., GC-MS) show a lower than expected purity of this compound.
-
Possible Cause: Incomplete reaction, side reactions, or degradation of the product during workup can lead to lower purity.
-
Troubleshooting Steps:
-
Review your synthesis protocol. Ensure that the molar ratio of acetic anhydride to rhodinol was sufficient for complete conversion.
-
Check for the presence of water in your starting materials and solvents, as it can lead to hydrolysis of the product.
-
Analyze the reaction byproducts by GC-MS to understand if side reactions are occurring.
-
Optimize the purification process (e.g., distillation or chromatography) to remove impurities more effectively.
-
Problem 3: I observe unexpected peaks in my GC-MS chromatogram.
-
Possible Cause: These peaks could correspond to isomers of the main components, byproducts of the synthesis, or contaminants from solvents or equipment.
-
Troubleshooting Steps:
-
Analyze the mass spectrum of each unknown peak and attempt to identify the compound using a mass spectral library (e.g., NIST).
-
Consider the possibility of isomeric forms of citronellol, geraniol, and their corresponding acetates.
-
Run a blank analysis with just the solvent to rule out solvent-related contaminants.
-
Ensure proper cleaning and maintenance of your GC-MS system to avoid cross-contamination.
-
Quantitative Data on Common Impurities
The following table summarizes the common impurities found in synthetically derived this compound and their typical, albeit variable, concentration ranges.
| Impurity Name | Chemical Formula | Typical Concentration Range (%) | Notes |
| Citronellol | C₁₀H₂₀O | 1 - 10 | Unreacted starting material. |
| Geraniol | C₁₀H₂₀O | 1 - 10 | Unreacted starting material. |
| Acetic Acid | C₂H₄O₂ | < 1 | Residual reagent or hydrolysis byproduct. |
| Acetic Anhydride | C₄H₆O₃ | < 0.5 | Unreacted acetylating agent. |
| Other Terpene Alcohols/Acetates | Various | < 2 | Minor components from the starting rhodinol. |
Experimental Protocols
Protocol for Identification of Impurities in this compound by GC-MS
1. Objective: To identify and quantify the common impurities in a sample of synthetically derived this compound.
2. Materials:
-
This compound sample
-
Hexane (or other suitable solvent, HPLC grade)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms, DB-5ms, or equivalent)
-
Autosampler vials with inserts
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in hexane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to an autosampler vial.
4. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main components (citronellyl acetate and geranyl acetate) and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each component based on the peak area.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Logical relationships in this compound synthesis and impurity formation.
Technical Support Center: Optimization of Rhodinyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for rhodinyl acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the esterification of rhodinol (a mixture of citronellol and geraniol) with an acetylating agent, typically acetic anhydride.[1][2] This reaction is usually catalyzed by an acid.
Q2: What are the main components of this compound?
A2: this compound is primarily a mixture of citronellyl acetate and geranyl acetate, as it is synthesized from rhodinol, which itself is a mixture of citronellol and geraniol.[1]
Q3: What are the typical reaction conditions for the synthesis?
A3: Typical reaction conditions involve heating rhodinol and acetic anhydride in the presence of a catalyst. For example, using a zeolite catalyst, the reaction can be carried out at 130°C for 1 hour with a 1:1 molar ratio of rhodinol to acetic anhydride.[1]
Q4: What are some of the key challenges in synthesizing this compound?
A4: Rhodinol is a tertiary alcohol, which can present challenges during esterification.[3][4] The main difficulties include slow reaction rates due to steric hindrance and the potential for side reactions, such as dehydration of the alcohol to form alkenes, which can lead to lower yields of the desired ester.[3][5]
Troubleshooting Guide
Low Reaction Yield
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low yield of this compound | Incomplete reaction: The esterification of tertiary alcohols like rhodinol can be slow due to steric hindrance.[4] | - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Increase reaction temperature: Cautiously increase the temperature to improve the reaction rate, but be mindful of potential side reactions. - Use a more reactive acetylating agent: Consider using acetyl chloride instead of acetic anhydride, as it is more reactive and may improve the yield.[6] |
| Side reactions: Tertiary alcohols are prone to dehydration (elimination reaction) in the presence of strong acids, leading to the formation of unwanted alkene byproducts instead of the ester.[3][5] | - Use a milder catalyst: Instead of strong mineral acids, consider using a solid acid catalyst like zeolite, which can be more selective and reduce dehydration.[1] - Control the temperature: Avoid excessively high temperatures which favor elimination reactions. A temperature of around 130°C has been shown to be effective with a zeolite catalyst.[1] | |
| Hydrolysis of the ester: If water is present in the reaction mixture, it can hydrolyze the newly formed ester back to the starting alcohol and acetic acid, reducing the overall yield.[1] | - Use anhydrous reagents and solvents: Ensure that the rhodinol, acetic anhydride, and any solvents used are thoroughly dried before the reaction. - Remove water as it forms: If using a reversible esterification method, consider techniques to remove water from the reaction mixture as it is produced. | |
| Catalyst deactivation: The catalyst may become deactivated over time due to coking (carbon deposition) or poisoning by impurities in the reactants.[7][8] | - Ensure high purity of reactants: Use purified rhodinol and acetic anhydride to avoid introducing catalyst poisons. - Regenerate the catalyst: For solid catalysts like zeolites, regeneration procedures such as calcination may be possible to restore activity. |
Product Purity Issues
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Presence of unreacted rhodinol in the final product | Incomplete reaction: As mentioned above, the reaction may not have gone to completion. | - Optimize reaction conditions: Refer to the "Low Reaction Yield" section for tips on driving the reaction to completion. - Purification: Use column chromatography or fractional distillation to separate the this compound from the unreacted rhodinol. |
| Presence of acetic acid in the final product | Incomplete removal during workup: Acetic acid is a byproduct of the reaction with acetic anhydride and needs to be effectively removed. | - Thorough washing: During the workup, wash the organic layer multiple times with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove any residual acetic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. |
| Formation of colored impurities | Decomposition of reactants or products: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored byproducts. | - Use milder reaction conditions: Try lowering the reaction temperature or reducing the reaction time. - Purification: Techniques like activated carbon treatment or column chromatography can be used to remove colored impurities. |
Data Summary
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Catalyst | Reactant Ratio (Rhodinol:Acetic Anhydride) | Temperature (°C) | Time (h) | Yield of Citronellyl Acetate (%) | Yield of Geranyl Acetate (%) |
| Zeolite | 1:1 | 130 | 1 | 74.06 | 95.92 |
| Zeolite | 1:2 | 130 | 1 | Lower yields observed | Lower yields observed |
| Zeolite | 1:3 | 130 | 1 | Lower yields observed | Lower yields observed |
Data extracted from a study on the esterification of rhodinol fraction with acetic anhydride using a zeolite catalyst.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound via Esterification of Rhodinol with Acetic Anhydride using a Zeolite Catalyst
This protocol is based on the successful synthesis of citronellyl and geranyl acetates from a rhodinol fraction.[1]
Materials:
-
Rhodinol (a mixture of citronellol and geraniol)
-
Acetic anhydride
-
Zeolite catalyst
-
Distilled water
-
Boiling flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 20 mL boiling flask, add 10 mL of rhodinol.
-
Add 2.92 mL of acetic anhydride (to achieve a 1:1 molar ratio with the total alcohol content in the rhodinol).
-
Add 0.14 g of zeolite catalyst to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to 130°C while stirring.
-
Maintain the reaction at 130°C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Separate the zeolite catalyst from the liquid product by filtration.
-
Wash the organic liquid product with distilled water repeatedly until the pH of the aqueous phase is neutral (pH 7).
-
Separate the organic phase (this compound) from the aqueous phase.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. scitepress.org [scitepress.org]
- 2. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
overcoming challenges in the purification of rhodinyl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of rhodinyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common components?
This compound is an aroma chemical valued for its characteristic fresh, rose-like fragrance. It is often not a single compound but a mixture of isomers, primarily l-citronellyl acetate and geranyl acetate.[1][2] It is synthesized from rhodinol, which is itself a mixture of l-citronellol and geraniol.[3]
Q2: What are the most common impurities in crude this compound after synthesis?
The primary impurities found in crude this compound after synthesis include:
-
Unreacted Starting Materials: Rhodinol (citronellol and geraniol) and the acetylating agent (e.g., acetic anhydride or acetic acid).
-
Byproducts: Acetic acid is a common byproduct of the esterification reaction.[4]
-
Isomers: Isomerization of citronellol and geraniol derivatives can occur, leading to a complex mixture of structurally similar compounds.[4]
-
Degradation Products: Thermal degradation can occur, especially at elevated temperatures, leading to the formation of various other terpenes and related compounds.[3]
Q3: Why is vacuum distillation recommended for the purification of this compound?
This compound and other terpene esters can be sensitive to high temperatures, which can cause degradation and isomerization.[3] Vacuum distillation lowers the boiling point of the compounds, allowing for distillation at lower temperatures and minimizing the risk of thermal decomposition.[5]
Q4: What are the key challenges in purifying this compound by fractional distillation?
The main challenges include:
-
Close Boiling Points: The isomers of this compound and other terpene impurities often have very close boiling points, making their separation by distillation difficult.[3]
-
Thermal Instability: Prolonged exposure to heat, even under vacuum, can lead to degradation.
-
Azeotrope Formation: The presence of multiple components can lead to the formation of azeotropes, which complicates separation.
Q5: What are suitable stationary and mobile phases for the column chromatography of this compound?
For the normal-phase column chromatography of this compound, a polar stationary phase like silica gel is commonly used.[6][7] The mobile phase is typically a non-polar solvent or a mixture of non-polar and moderately polar solvents. A common and effective solvent system is a gradient of hexane and ethyl acetate.[8][9]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inefficient Column | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., packed with Raschig rings or Vigreux indentations).[10] |
| Distillation Rate Too Fast | Reduce the heating rate to ensure a slow and steady distillation. A drop rate of 1-2 drops per second is often recommended.[11] |
| Fluctuating Vacuum | Ensure all joints are properly sealed and the vacuum pump is operating consistently to maintain a stable, low pressure. |
| Insufficient Reflux | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and promote proper reflux.[11] |
Problem: Product degradation or discoloration.
| Possible Cause | Troubleshooting Steps |
| Excessive Temperature | Increase the vacuum to further lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature for distillation.[5] |
| Prolonged Heating | Complete the distillation as efficiently as possible to minimize the time the material is exposed to heat. |
| Presence of Oxygen | For highly sensitive compounds, consider performing the distillation under an inert atmosphere (e.g., nitrogen). |
Column Chromatography
Problem: Co-elution of this compound with impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase polarity. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments.[9] |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Poor Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[6] |
Problem: Tailing of the product peak.
| Possible Cause | Troubleshooting Steps |
| Interactions with Silica Gel | Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to the eluent to reduce strong interactions with the stationary phase. |
| Compound Insolubility | Ensure the crude material is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a packed column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle with a magnetic stirrer
-
Vacuum grease
Methodology:
-
Assemble the fractional distillation apparatus, ensuring all joints are sealed with vacuum grease.
-
Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Begin stirring and apply a vacuum, gradually reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask using the heating mantle.
-
Collect the initial fraction, which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A drop in temperature may indicate that the majority of the product has distilled.
-
Stop the distillation before the flask runs dry to prevent the formation of high-boiling, potentially polymeric residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Quantitative Data:
| Compound | Boiling Point at 760 mmHg (°C) |
| This compound | ~237 |
| Citronellol | ~225 |
| Geraniol | ~230 |
| Acetic Anhydride | 139 |
| Acetic Acid | 118 |
Note: Boiling points will be significantly lower under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related isomers and non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Allow the silica to settle, and then add a small layer of sand to the top of the stationary phase.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).
-
Monitor the separation by spotting fractions on TLC plates and visualizing with a suitable stain (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. This compound, 141-11-7 [thegoodscentscompany.com]
- 2. fraterworks.com [fraterworks.com]
- 3. ptmitraayu.com [ptmitraayu.com]
- 4. academic.oup.com [academic.oup.com]
- 5. maratek.com [maratek.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
methods to avoid by-product formation in rhodinyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of rhodinyl acetate. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is the acetate ester of rhodinol. Rhodinol itself is not a single chemical compound but a mixture of terpene alcohols, primarily citronellol and geraniol, typically obtained from geranium or citronella oil.[1][2] Consequently, this compound is a mixture of citronellyl acetate and geranyl acetate.[3]
Q2: What is the primary reaction for synthesizing this compound?
A2: The most common method for synthesizing this compound is the Fischer esterification of rhodinol (a mixture of citronellol and geraniol) with an acetylating agent, such as acetic anhydride or acetic acid, in the presence of a catalyst.[3]
Q3: What are the common by-products in this compound synthesis?
A3: Common by-products include unreacted citronellol and geraniol, as well as isomers like nerol and linalool, which can form under certain reaction conditions.[4] Other potential side reactions, particularly with geraniol, can include dehydration, oxidation, and cyclization.[5] If acetic anhydride is used, acetic acid will be formed as a by-product.[2]
Q4: Which type of catalyst is best for minimizing by-products?
A4: Both enzymatic catalysts (lipases) and solid acid catalysts like zeolites are effective in minimizing by-products.
-
Lipases , such as Novozym® 435, are highly selective and operate under mild conditions (lower temperatures), which significantly reduces the risk of isomerization and other side reactions.[6][7][8]
-
Zeolites and other solid super-strong acids can also provide high purity by preventing isomerization of geraniol when optimized.[4]
Q5: How does the choice of acetylating agent affect the reaction?
A5: Acetic anhydride generally produces higher yields of this compound compared to acetic acid.[3] This is because the carbonyl group in acetic anhydride is a stronger electrophile, making it more susceptible to nucleophilic attack by the alcohol group of rhodinol.[3]
Q6: Can residual water in the reactants or solvent affect the synthesis?
A6: Yes, the presence of water can be problematic. Water can react with acetic anhydride to form acetic acid, which can then participate in the hydrolysis of the newly formed ester, potentially reducing the final yield.[3] In zeolite-catalyzed reactions, water can also interact with the catalyst's active sites, potentially altering its catalytic activity.[9][10][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Sub-optimal Molar Ratio: Incorrect ratio of rhodinol to acetylating agent. 3. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently active. 4. Ester Hydrolysis: Presence of excess water leading to the reverse reaction.[3] | 1. Optimize Reaction Time and Temperature: For zeolite-catalyzed reactions, an optimal time is often around 1 hour at 130°C.[3] For lipase-catalyzed reactions, longer times at lower temperatures (e.g., 4 hours at 35°C) are effective.[8] 2. Adjust Molar Ratio: A 1:1 molar ratio of rhodinol to acetic anhydride is often optimal.[3] 3. Check Catalyst: Ensure the catalyst is properly activated and handled. For lipases, ensure the correct enzyme loading. 4. Use Anhydrous Conditions: Ensure all reactants and solvents are dry. |
| High Percentage of Unreacted Rhodinol (Citronellol/Geraniol) in Product | 1. Insufficient Acetylating Agent: Not enough acetic anhydride to react with all the alcohol. 2. Short Reaction Time: The reaction was stopped before completion. 3. Poor Mixing: Inadequate agitation leading to a non-homogeneous reaction mixture. | 1. Increase Molar Ratio of Acetylating Agent: A slight excess of acetic anhydride can be used, but be mindful of purification later. 2. Increase Reaction Time: Monitor the reaction progress using GC to determine the optimal endpoint. 3. Improve Agitation: Ensure efficient stirring throughout the reaction. |
| Presence of Isomerization By-products (e.g., Nerol, Linalool) | 1. High Reaction Temperature: Higher temperatures can promote the isomerization of geraniol. 2. Acidic Conditions: Strong acid catalysts or acidic by-products can facilitate isomerization. | 1. Lower Reaction Temperature: Consider using a milder catalyst system like a lipase that operates at lower temperatures (e.g., 30-50°C). 2. Use a Selective Catalyst: Lipases are highly selective and can prevent isomerization.[6] Solid super-strong acids have also been shown to produce minimal isomerization by-products (e.g., 0.2%).[4] 3. Control pH: If using a traditional acid catalyst, neutralize the reaction mixture promptly during work-up. |
| Formation of Other Unidentified By-products | 1. Degradation of Reactants or Products: High temperatures can lead to dehydration, cyclization, or oxidation of geraniol.[5] 2. Impurities in Starting Materials: The initial rhodinol may contain other reactive compounds. | 1. Use Milder Reaction Conditions: Employing lipase catalysts at lower temperatures can prevent degradation. 2. Purify Starting Materials: Ensure the purity of the rhodinol before starting the reaction. 3. Analyze By-products: Use GC-MS to identify the by-products, which can provide clues about the undesired side reactions. |
Quantitative Data Presentation
The following table summarizes the yield of citronellyl and geranyl acetate under different catalytic conditions.
| Catalyst | Acetylating Agent | Molar Ratio (Rhodinol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Yield of Citronellyl Acetate (%) | Yield of Geranyl Acetate (%) | Reference |
| Zeolite | Acetic Anhydride | 1:1 | 130 | 1 | 74.06 | 95.92 | [3] |
| Novozym 435® | Oleic Acid | 1:1 | 35 | 4 | 80-100 (as oleate) | 80-100 (as oleate) | [8] |
| Lipozyme TL IM® | Oleic Acid | 1:1 | 35 | 4 | 80-100 (as oleate) | 80-100 (as oleate) | [8] |
| SO₄²⁻/TiO₂-SiO₂ | Acetic Anhydride | 1:1-1.5 (mass ratio) | 50-60 | 0.5-1.5 | - | >94.5 (product purity) | [4] |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Synthesis of this compound
This protocol is based on the esterification of rhodinol with acetic anhydride using a zeolite catalyst.[3]
Materials:
-
Rhodinol (mixture of citronellol and geraniol)
-
Acetic Anhydride
-
Zeolite catalyst (e.g., HZSM-5)
-
20 mL round-bottom flask
-
Magnetic stirrer with heating
-
Distilled water
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 20 mL round-bottom flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol and geraniol) with 2.92 mL of acetic anhydride (0.03 moles).
-
Catalyst Addition: Add 0.14 g of zeolite catalyst to the flask.
-
Reaction: Heat the mixture to 130°C with continuous stirring for 1 hour.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid zeolite catalyst by filtration.
-
Work-up: Transfer the liquid product to a separatory funnel and wash it repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
-
Product Isolation: Separate the organic phase, which is the crude this compound.
-
Analysis: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and yield of citronellyl acetate and geranyl acetate.
Protocol 2: Lipase-Catalyzed Synthesis of this compound (Solvent-Free)
This protocol describes a greener, solvent-free approach using an immobilized lipase.[6][8]
Materials:
-
Rhodinol (citronellol and geraniol)
-
Acetic Anhydride or a suitable vinyl ester (e.g., vinyl acetate)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine rhodinol and the acetylating agent in a 1:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme load is 3% (w/w) of the total reactants.
-
Reaction: Securely cap the vessel and place it in an orbital shaker or on a magnetic stirrer. Maintain the temperature at 35-40°C with moderate agitation for 4-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small samples and analyzing them by GC.
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused for subsequent batches.
-
Product Isolation: The liquid product is the crude this compound. If acetic anhydride was used, a simple aqueous wash may be necessary to remove the acetic acid by-product. If a vinyl ester was used, the resulting vinyl alcohol tautomerizes to a volatile aldehyde (e.g., acetaldehyde), which can often be removed under reduced pressure.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if required.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scitepress.org [scitepress.org]
- 4. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 5. CN1434012A - Process for synthesizing geraniol/nerol from linalool - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Scale-Up Synthesis of Rhodinyl Acetate
Welcome to the technical support center for the scale-up synthesis of rhodinyl acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a mixture of terpene alcohol acetates, valued for its characteristic fresh, rose-like odor.[1] It is primarily composed of l-citronellyl acetate and geranyl acetate. The starting material, rhodinol, is typically a fraction obtained from citronella oil and is a mixture of citronellol and geraniol.[2]
Q2: What is the most common reaction for synthesizing this compound?
A2: The most common method is the esterification of rhodinol (a mixture of citronellol and geraniol) with an acetylating agent, such as acetic anhydride.[2] This reaction is often catalyzed by an acid or a solid catalyst like zeolite to improve reaction rates and yield.[2]
Q3: What are the critical parameters to control during the scale-up of this compound synthesis?
A3: Key parameters include reaction temperature, the molar ratio of reactants (rhodinol to acetic anhydride), catalyst type and loading, and reaction time.[2] Proper control of these variables is crucial for maximizing yield, minimizing byproduct formation, and ensuring product quality. On an industrial scale, managing the corrosive nature of reagents like acetic acid and handling waste streams are also significant considerations.[3]
Q4: What are some common impurities in the final this compound product?
A4: Common impurities can include unreacted rhodinol (citronellol and geraniol), excess acetic anhydride or acetic acid, and potential byproducts from side reactions such as ether formation or polymerization, especially under harsh acidic conditions.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | Optimize Reaction Conditions: Ensure the reaction is running at the optimal temperature and for a sufficient duration. For a zeolite-catalyzed reaction with acetic anhydride, an optimal temperature may be around 230°C for 1 hour.[2] Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Suboptimal Molar Ratio | Adjust Reactant Stoichiometry: An equimolar (1:1) ratio of rhodinol to acetic anhydride has been shown to be effective.[2] Consider using a slight excess of the acetylating agent to drive the reaction to completion, but be mindful that this may complicate purification. |
| Catalyst Deactivation/Insufficiency | Verify Catalyst Activity: If using a solid catalyst like zeolite, ensure it is properly activated and not poisoned. For liquid acid catalysts, ensure the concentration is appropriate. The catalyst's role is to lower the activation energy, so its effectiveness is crucial.[2] |
| Reversible Reaction | Remove Water: Esterification is a reversible reaction. If acetic acid is used or formed as a byproduct, water is produced. On a large scale, consider removing water as it forms (e.g., using a Dean-Stark apparatus) to shift the equilibrium towards the product. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting/Solution |
| Side Reactions (e.g., Ether Formation) | Use Milder Reaction Conditions: High temperatures and strong acid catalysts can promote side reactions like dehydration of the alcohol to form ethers.[4] Consider using a milder catalyst (e.g., zeolite instead of sulfuric acid) or lowering the reaction temperature and extending the reaction time.[2] |
| Degradation of Reactants or Products | Avoid Excessively High Temperatures: Terpene alcohols and their esters can be sensitive to high temperatures. Ensure the reaction temperature is controlled precisely to prevent degradation. |
| Residual Starting Materials | Improve Purification Process: If unreacted rhodinol or acetic acid remains, optimize the purification steps. This may involve a water wash to remove acid, followed by fractional distillation under vacuum to separate the product from the starting alcohol, which may have a similar boiling point.[4] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting/Solution |
| Similar Boiling Points | Utilize Fractional Distillation: The boiling points of this compound and rhodinol may be close, making simple distillation ineffective. Use an efficient fractionating column under vacuum to achieve a good separation. |
| Azeotrope Formation | Modify the Separation Process: In some ester syntheses, azeotropes can form between the product, starting materials, and water.[5] Consider techniques like azeotropic distillation or using a different purification method, such as column chromatography for high-purity applications. |
| Emulsion Formation During Workup | Break Emulsions: During aqueous washes, emulsions can form. To break them, try adding brine (saturated NaCl solution) or using a different solvent for extraction. |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Synthesis of this compound
This protocol is based on a lab-scale procedure and should be adapted for scale-up with appropriate safety and engineering controls.
Materials:
-
Rhodinol (mixture of citronellol and geraniol)
-
Acetic Anhydride
-
Zeolite Catalyst (e.g., HZSM-5)
-
Inert solvent (optional, for viscosity control on a larger scale)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reactor Setup: Charge a appropriately sized reactor, equipped with a mechanical stirrer, thermometer, and condenser, with rhodinol and acetic anhydride. A 1:1 molar ratio is a good starting point.[2]
-
Catalyst Addition: Add the zeolite catalyst. A typical lab-scale loading is around 1-5% by weight of the limiting reactant.
-
Reaction: Heat the mixture to the target temperature (e.g., 130-230°C) with vigorous stirring.[2] Monitor the reaction progress by GC analysis of aliquots.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it from the reaction mixture.
-
Workup: Transfer the crude product to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Purification: Remove the solvent (if used) under reduced pressure. Purify the resulting crude this compound by vacuum fractional distillation.
Quantitative Data from Lab-Scale Synthesis[2]
| Parameter | Value |
| Reactant Mole Ratio (Rhodinol:Acetic Anhydride) | 1:1 |
| Catalyst | Zeolite |
| Temperature | 230°C |
| Reaction Time | 1 hour |
| Yield (Citronellyl Acetate) | 74.06% |
| Yield (Geranyl Acetate) | 95.92% |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
References
best practices for the long-term storage and handling of rhodinyl acetate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of rhodinyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound is an ester derived from rhodinol and acetic acid, primarily known for its pleasant, rose-like floral aroma.[1][2] It is a colorless to pale yellow liquid.[1] Key properties are summarized in the table below.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
For both short-term and long-term storage, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] The recommended storage temperature is between 15°C and 30°C.[5] It should be protected from heat, sparks, open flames, and other ignition sources.[4][5]
Q3: Is refrigeration required for the long-term storage of this compound?
Based on available safety data sheets, refrigeration (2-8°C) is not explicitly required. Standard cool and dry conditions (15-30°C) are considered adequate.[5] However, for very long-term storage, as with many organic esters, storing at lower temperatures could potentially slow down any minor degradation pathways.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear impervious gloves and protective clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator should be used.[5]
Q5: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
Issue 1: Observed Change in Color or Odor of Stored this compound
-
Possible Cause: This could indicate degradation of the this compound. Esters can be susceptible to hydrolysis (reaction with water) or oxidation over long periods, especially if not stored under optimal conditions. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.
-
Recommended Action:
-
Verify that the storage container is properly sealed and was not exposed to moisture or excessive heat.
-
Consider re-analyzing the purity of the material using appropriate analytical techniques (e.g., GC-MS) to identify any potential degradation products.
-
If degradation is confirmed, the material may no longer be suitable for your experiment and should be disposed of according to your institution's guidelines.
-
Issue 2: Inconsistent Experimental Results Using an Older Batch of this compound
-
Possible Cause: Inconsistent results may be due to a decrease in the purity of the this compound over time. Even if visual changes are not apparent, slow degradation could alter its chemical properties and reactivity.
-
Recommended Action:
-
It is best practice to use a fresh batch of this compound for critical experiments if the age or storage history of the current batch is uncertain.
-
If using an older batch is unavoidable, it is highly recommended to re-qualify the material by measuring its key physical and chemical properties and comparing them to the certificate of analysis of a new batch.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Characteristic fresh, rose-like | [2] |
| Boiling Point | 237 °C (lit.) | [2] |
| Density | 0.896 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 46 °C | [5] |
| Solubility | Soluble in alcohol and oils; insoluble in water and glycerol.[1] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the principles of stability testing for chemical compounds are well-established. For assessing the long-term stability of this compound, the following general methodology, based on ICH guidelines, can be adapted.
Protocol: Long-Term Stability Assessment of this compound
-
Sample Preparation: Aliquot this compound into several vials made of an inert material (e.g., amber glass) with airtight caps.
-
Storage Conditions:
-
Testing Schedule:
-
Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test samples at 0, 3, and 6 months.[6]
-
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance (color, clarity)
-
Odor
-
Purity (using a validated stability-indicating method, such as gas chromatography)
-
Identification and quantification of any degradation products.
-
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Decision tree for troubleshooting potential degradation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Showing Compound this compound (FDB016188) - FooDB [foodb.ca]
- 3. This compound|lookchem [lookchem.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fraterworks.com [fraterworks.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rhodinyl Acetate and Citronellyl Acetate in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rhodinyl acetate and citronellyl acetate, two common fragrance ingredients, to aid in the selection process for fragrance formulations. The information presented is based on available experimental data and established analytical methodologies.
Introduction
This compound and citronellyl acetate are both esters that impart floral, rosy scents, yet they possess distinct olfactory nuances that influence their application in perfumery. This compound is often described as having a more complex, red rose character with leafy and citrus undertones, while citronellyl acetate offers a fresher, fruitier rose profile.[1][2] This guide explores their chemical properties, olfactory characteristics, and performance data to provide a comprehensive comparison.
Chemical and Physical Properties
While both are monoterpenoid esters, their subtle structural differences, particularly the position of the double bond, contribute to their distinct fragrances and physical properties.
| Property | This compound | Citronellyl Acetate |
| Chemical Structure | 3,7-dimethyloct-7-enyl acetate | 3,7-dimethyloct-6-enyl acetate |
| CAS Number | 141-11-7[3][4] | 150-84-5[5] |
| Molecular Formula | C₁₂H₂₂O₂[3][4] | C₁₂H₂₂O₂[5] |
| Molecular Weight | 198.30 g/mol [4] | 198.31 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid[6] |
| Odor Threshold | Data not available | 250 ppb (in water) |
| Vapor Pressure | 0.025 hPa @ 20°C[4] | 7.01 Pa @ 25°C (approx. 0.07 hPa)[7] |
| Boiling Point | 237 °C[8] | 228 - 230 °C[5] |
| Flash Point | 46 °C[8] | >93.3°C[9] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol and water.[4] | Soluble in alcohol, fixed oils, and paraffin oil; insoluble in propylene glycol and glycerin.[9] |
Olfactory Profile and Performance
The most significant distinction between these two molecules lies in their scent profile and longevity.
| Feature | This compound | Citronellyl Acetate |
| Odor Description | Complex red rose, fresh leafy-citrus opening, spicy-powdery geranium heart, waxy-honeyed base.[1] | Fresh, rosy, fruity with citrus and green nuances.[2] |
| Substantivity (Longevity) | > 200 hours on a smelling strip.[1] | Approximately 15-16 hours on a smelling strip.[9][10] |
| Applications | Luxury rose accords, structural floral architect, bridging top-to-base notes.[1] | Enhancing rose and geranium accords, adding brightness to floral and fruity blends.[2] |
Stability in Different Media
The stability of a fragrance ingredient is crucial for its performance in various product bases. While detailed comparative data is limited, available information on citronellyl acetate provides a good indication of its performance across different pH levels. This compound is generally described as stable.[3]
Stability of Citronellyl Acetate: [7]
-
Fine Fragrance: Good
-
Fabric Softener (pH 3): Good
-
Antiperspirants (pH 3.5): Good
-
Toiletry Applications (pH 6): Good
-
Liquid Detergent (pH 9): Good
-
Soap (pH 10): Good
-
Powder Detergent (pH 11): Fair
-
Bleach (pH 14): Poor
Experimental Protocols
To provide a framework for direct comparison, the following experimental protocols are outlined.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
GC-O is a powerful technique that combines instrumental separation with human sensory perception to identify odor-active compounds.[11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound and citronellyl acetate at the same concentration in a suitable solvent like ethanol.
-
GC Separation: Inject the samples into a gas chromatograph equipped with a polar or mid-polar capillary column to separate the components.
-
Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory analysis.
-
Sensory Evaluation: A trained panel of sensory assessors sniffs the effluent from the ODP and records the odor descriptors, intensity, and duration for each eluting compound.
-
Data Analysis: The data from the MS (chromatogram) and the sensory panel (aromagram) are combined to create a detailed odor profile for each compound.
Sensory Panel Evaluation for Substantivity on Skin
This protocol outlines a method for comparing the longevity of the two fragrances on a neutral substrate.
Methodology:
-
Sample Preparation: Solutions of this compound and citronellyl acetate are prepared at a standard concentration (e.g., 10% in ethanol).
-
Application: A controlled amount of each solution is applied to a standard smelling strip.
-
Sensory Evaluation: A panel of trained evaluators assesses the odor intensity of the strips at predetermined time intervals in a controlled environment.
-
Data Collection: The intensity is rated on a standardized scale. The time at which the odor is no longer detectable is recorded.
Conclusion
This compound and citronellyl acetate, while both offering rosy notes, serve different purposes in fragrance creation. This compound provides a complex, long-lasting, and deep rose character, making it suitable as a core structural element in high-end floral perfumes.[1] In contrast, citronellyl acetate delivers a brighter, fresher, and more transient fruity-rose scent, ideal for adding a top-to-middle note lift and sparkle to a variety of floral and fruity compositions.[2] The choice between the two will ultimately depend on the desired olfactory effect, the required longevity, and the chemical environment of the final product. The experimental protocols provided offer a framework for conducting direct comparative analysis to inform formulation decisions.
References
- 1. fraterworks.com [fraterworks.com]
- 2. aromology.com [aromology.com]
- 3. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 4. scent.vn [scent.vn]
- 5. chemimpex.com [chemimpex.com]
- 6. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]
- 7. l-Citronellyl Acetate | Takasago International Corporation [takasago.com]
- 8. This compound CAS#: 141-11-7 [m.chemicalbook.com]
- 9. Citronellyl Acetate - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Rhodinyl Acetate Isomers: A Call for Further Research
For Immediate Release
MANOSQUE, France – December 17, 2025 – A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of rhodinyl acetate isomers. While this compound is a commonly used fragrance and flavoring ingredient, research has predominantly focused on the compound as a mixture of isomers, leaving the individual contributions of each isomer to its overall biological effect largely unknown. This guide provides a comparative analysis based on available data for the isomeric mixture and related compounds, highlighting the critical need for further research into the distinct properties of this compound isomers.
This compound is an organic compound, an ester derived from rhodinol and acetic acid. It is known for its pleasant floral, rose-like aroma.[1] The term "this compound" often refers to a mixture of isomers, including stereoisomers and constitutional isomers related to citronellyl acetate.[2][3] Specifically, it is identified with 3,7-dimethyloct-7-enyl acetate and is also known as alpha-citronellyl acetate.[2]
The Importance of Isomer-Specific Analysis
Isomerism plays a crucial role in the biological activity of molecules.[4] Different isomers of a compound, despite having the same chemical formula, can exhibit vastly different pharmacological and toxicological profiles due to their unique three-dimensional structures.[4] For instance, the enantiomers of citronellyl acetate, a closely related compound, are reported to have distinct odors: (R)-(+)-citronellyl acetate has a fruity and rosy scent, whereas (S)-(-)-citronellyl acetate is described as more aldehydic and lemony.[5]
Furthermore, in a study on the geometric isomers neryl acetate and geranyl acetate, it was noted that while neryl acetate is a major component of Corsican Helichrysum italicum essential oil with activities on the skin barrier, its isomer geranyl acetate has been shown to possess antifungal and anticancer effects.[6] This underscores the principle that different isomers can interact with biological targets in unique ways, leading to distinct physiological responses.
Current State of Knowledge on this compound
Currently, there is a lack of publicly available studies that directly compare the biological activities (e.g., cytotoxicity, anti-inflammatory, antimicrobial effects) of individual this compound isomers. The majority of the available safety and biological data pertains to this compound as an isomeric mixture or to the closely related citronellyl acetate.
Citronellyl acetate, as a monoterpene, has been shown to exhibit a range of biological activities, including:
-
Pro-apoptotic activity in human hepatoma cells[7]
-
Fungicidal, larvicidal, bactericidal, and insect-repelling effects[7]
-
Potential inhibition of cytochrome P450 enzymes, such as CYP2B6[8]
A safety assessment of citronellyl acetate by the Research Institute for Fragrance Materials (RIFM) concluded that it is not genotoxic and has a high margin of safety for repeated dose toxicity.[9] However, this assessment does not differentiate between its isomers.
Future Research Directions: A Proposed Framework
To address the current knowledge gap, dedicated research is required to elucidate the specific biological activities of this compound isomers. A systematic investigation should be undertaken to compare the cytotoxic, anti-inflammatory, and antimicrobial properties of the individual isomers.
Hypothetical Data Presentation
The following table provides a template for how quantitative data from such comparative studies could be presented:
| Biological Activity | Isomer A (e.g., (R)-rhodinyl acetate) | Isomer B (e.g., (S)-rhodinyl acetate) | Isomeric Mixture | Positive Control |
| Cytotoxicity (IC₅₀ in µM) | ||||
| - Human Dermal Fibroblasts | ||||
| - HaCaT Keratinocytes | ||||
| Anti-inflammatory Activity | ||||
| - Inhibition of NO production (%) | ||||
| - Inhibition of TNF-α release (%) | ||||
| Antimicrobial Activity (MIC in µg/mL) | ||||
| - Staphylococcus aureus | ||||
| - Escherichia coli | ||||
| - Candida albicans |
This table is a template for future research and does not contain experimental data.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are essential for reproducible and comparable results. Below is a generalized protocol for assessing the in vitro cytotoxicity of this compound isomers using a standard MTT assay.
Objective: To determine and compare the cytotoxic effects of this compound isomers on human cell lines.
Materials:
-
Human cell lines (e.g., human dermal fibroblasts, HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound isomers (of high purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers and the isomeric mixture in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer and the mixture.
Visualizing Potential Mechanisms and Workflows
To conceptualize how different isomers might exert distinct biological effects, the following diagrams are provided.
Caption: Hypothetical differential signaling pathways for two isomers.
Caption: Workflow for comparative analysis of isomer bioactivity.
References
- 1. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [flavscents.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]
- 6. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to the Purity Assessment of Rhodinyl Acetate: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and the development of fine chemicals, the accurate determination of purity is a cornerstone of quality control and regulatory compliance. Rhodinyl acetate, a key fragrance and flavor compound, requires precise purity assessment to ensure its efficacy and safety. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)—for the purity assessment of this compound.
Introduction to Purity Assessment Techniques
The choice of an analytical technique for purity determination is critical and depends on factors such as the chemical nature of the analyte and its potential impurities, the required accuracy and precision, and the availability of reference standards.
-
Quantitative NMR (qNMR) is an absolute quantification method that relies on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.[1][2] A key advantage of qNMR is that it does not require a specific reference standard of the analyte; instead, a certified internal standard of a different, structurally unrelated compound can be used for quantification.[3]
-
Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds. Purity is typically determined by the area percent method, which assumes that all components have a similar response factor, or by using a certified reference standard of the analyte for calibration.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For analytes like this compound that lack a UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary. Similar to GC, quantification is usually performed using the area percent method or with a specific reference standard.
Comparative Analysis
The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-RID for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field.[3] | Separation based on volatility and partitioning between a mobile gas phase and a stationary liquid phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Quantification | Absolute (primary) method; can determine purity without a specific this compound reference standard.[1] | Relative method; typically requires a this compound reference standard for accurate quantification. | Relative method; requires a this compound reference standard for accurate quantification. |
| Selectivity | High for structurally distinct molecules. Signal overlap can occur in complex mixtures. | High for volatile compounds with different boiling points and polarities. | Good for non-volatile or thermally labile compounds with different polarities. |
| Typical Purity Range | >95% | >98% | >98% |
| Key Advantages | - Absolute quantification- Non-destructive- Provides structural information- Fast for simple mixtures | - High resolution and sensitivity for volatile impurities- Robust and widely available | - Suitable for non-volatile and thermally labile impurities- Wide applicability for different compound classes |
| Key Limitations | - Lower sensitivity than chromatographic methods- Signal overlap can complicate analysis- Requires specialized instrumentation and expertise | - Not suitable for non-volatile or thermally labile impurities- Requires a reference standard for accurate quantification | - Lower sensitivity than GC-FID- RID is sensitive to temperature and mobile phase composition changes- Not suitable for gradient elution |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.
-
Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (for this compound and maleic acid, a D1 of 20-30 seconds is generally sufficient to ensure full relaxation).
-
Number of Scans (NS): 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the acetyl protons (singlet, ~2.05 ppm) and the protons of the CH₂ next to the oxygen (~4.1 ppm) are suitable. For maleic acid, the two olefinic protons appear as a singlet at ~6.28 ppm.
-
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 198.30 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by area percent and to identify volatile impurities.
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler
Materials:
-
This compound sample
-
Solvent: Hexane or Ethyl Acetate (GC grade)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a known standard if available, or by identifying the major peak).
-
Calculate the purity by the area percent method:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Objective: To determine the purity of this compound and to detect non-volatile impurities.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Materials:
-
This compound sample
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v), filtered and degassed.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC-RID Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
RID Temperature: 35 °C (or maintained at a stable temperature slightly above the column temperature).
-
-
Data Analysis:
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Identify the peak for this compound.
-
Calculate the purity using the area percent method as described for GC-FID.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for GC-FID Purity Assessment.
Caption: Workflow for HPLC-RID Purity Assessment.
Caption: Logical Comparison of Analytical Methods.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is a critical decision that impacts the quality and reliability of the final product.
-
qNMR stands out as a powerful, absolute method that provides a direct measure of purity without the need for a specific this compound reference standard, making it ideal for the certification of reference materials and for obtaining highly accurate purity values.
-
GC-FID is the method of choice for detecting and quantifying volatile impurities, offering excellent sensitivity and resolution.
-
HPLC-RID serves as a valuable tool for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis.
For a comprehensive and robust purity assessment of this compound, a multi-faceted approach is often recommended. The use of orthogonal techniques, such as qNMR and a chromatographic method like GC-FID, provides a more complete picture of the sample's purity and impurity profile, ensuring the highest quality standards for research, development, and commercial applications.
References
A Comparative Guide to the Experimental Cross-Validation of Rhodinyl Acetate and Related Monoterpene Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available experimental data for rhodinyl acetate and structurally related monoterpene esters, namely geranyl acetate and rhodinol. While this compound is a widely used fragrance and flavoring agent, publicly available data on its specific biological activities is limited. Therefore, this guide leverages experimental findings for its close structural analogs to provide a predictive context for its potential bioactivities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these compounds is crucial for designing and interpreting experimental studies.
| Property | This compound | Geranyl Acetate | Rhodinol |
| Molecular Formula | C₁₂H₂₂O₂[1][2] | C₁₂H₂₀O₂ | C₁₀H₂₀O |
| Molecular Weight | 198.30 g/mol [1][2] | 196.29 g/mol | 156.27 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2][3] | Colorless liquid | Colorless to pale yellow liquid |
| Odor | Fresh, rose-like[1][2] | Floral, fruity, rose-like | Rose-like |
| Boiling Point | ~237 °C[2][4] | ~245 °C | ~225 °C |
| Density | ~0.896 g/mL at 25°C[2] | ~0.906 g/mL at 25°C | ~0.860 g/mL at 25°C |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol.[1] | Soluble in ethanol, ether; insoluble in water. | Soluble in ethanol, most fixed oils; insoluble in water. |
| CAS Number | 141-11-7[1][2][4] | 105-87-3 | 106-22-9 |
Comparative Biological Activity
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities of geranyl acetate and rhodinol. It is important to note the absence of such data for this compound in the surveyed literature.
Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line / System | IC₅₀ Value | Reference |
| Geranyl Acetate | DPPH Radical Scavenging | - | 4.2 µg/mL | [5][6] |
| Rhodinol | DPPH Radical Scavenging | - | No significant activity reported | - |
| Geranyl Acetate | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, but demonstrated inhibition | - |
| Rhodinol | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, but demonstrated inhibition | - |
Antimicrobial Activity
| Compound | Organism | MIC Value | Reference |
| Geranyl Acetate | Staphylococcus aureus | Not clearly specified | - |
| Geranyl Acetate | Escherichia coli | Not clearly specified | - |
| Geranyl Acetate | Candida albicans | Not clearly specified | - |
| Rhodinol | Staphylococcus aureus | Not specified | - |
| Rhodinol | Escherichia coli | Not specified | - |
| Rhodinol | Candida albicans | Not specified | - |
| Linalyl Acetate | Escherichia coli | 5 µg/mL | [7] |
| Linalyl Acetate | Staphylococcus aureus | 1.25 mg/mL | [7] |
Note: While several sources mention the antimicrobial properties of geranyl acetate and rhodinol, specific MIC values from dedicated studies were not consistently found in the search results.
Cytotoxicity
| Compound | Cell Line | IC₅₀ Value | Reference |
| Geranyl Acetate | Colo-205 (colon cancer) | 30 µM | [7][8][9] |
| Rhodinol | Did not show significant activity against human melanoma cells | >200 µg/mL | [10] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
Test compound (e.g., Geranyl Acetate)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to different wells.
-
Add the DPPH solution to each well.
-
Include a blank control (methanol + DPPH) and a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth within the wells of a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted test compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of monoterpene esters.
Hypothesized Anti-inflammatory Signaling Pathway
Given the anti-inflammatory properties of related monoterpenes, this diagram illustrates a potential mechanism of action involving the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound, 141-11-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of selected phenols estimated by ABTS and FRAP methods - AHEM [phmd.hirszfeld.pl]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodinyl Acetate Synthesis: From Natural Precursors to Fully Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Rhodinyl acetate, a valuable fragrance and flavor compound with a characteristic rosy scent, can be produced through various synthetic routes. The choice of synthesis pathway significantly impacts the product's purity, yield, cost, and environmental footprint. This guide provides an objective comparison of this compound derived from semi-synthetic, biocatalytic, and fully synthetic methods, supported by experimental data and detailed protocols to inform raw material selection and process development.
Comparison of Synthetic Routes for this compound
The primary methods for producing this compound can be categorized into three main approaches: semi-synthesis from natural essential oils, biocatalytic synthesis, and total chemical synthesis. Each route offers distinct advantages and disadvantages in terms of yield, purity, and sustainability.
| Parameter | Semi-synthesis from Citronella Oil | Biocatalytic Synthesis (Enzymatic Esterification) | Fully Synthetic Route |
| Starting Materials | Citronella oil (containing citronellal) | Rhodinol (citronellol and geraniol), Acetic Anhydride/Vinyl Acetate | Simple petrochemical precursors (e.g., isoprene, acetone) |
| Key Steps | 1. Reduction of citronellal to rhodinol2. Esterification of rhodinol | Enzymatic esterification/transesterification | Multi-step synthesis of citronellol and geraniol followed by esterification |
| Typical Yield | ~70% overall yield of this compound[1][2] | 87-95% conversion to corresponding acetates[3] | High, but varies with the specific multi-step process |
| Product Purity | Dependent on the purity of the starting oil and efficiency of purification | High, with high selectivity from the enzyme | High, with rigorous purification at each step |
| Cost-Effectiveness | Dependent on the price of citronella oil, which can be volatile.[4] | Potentially cost-effective due to mild reaction conditions and catalyst reusability.[5] | Can be cost-effective for large-scale production due to stable precursor prices.[2][6] |
| Environmental Impact | Relies on agriculture, which can have a significant land and water footprint.[1] Use of reducing agents like NaBH4 poses some environmental concerns. | "Green" approach with biodegradable catalysts and milder conditions.[7] | Relies on non-renewable petrochemical feedstocks, but can have a more localized and controlled manufacturing footprint.[8][9] |
| Key Advantages | Utilizes a renewable feedstock. The "natural" label can be a marketing advantage. | High selectivity, mild reaction conditions, environmentally friendly. | High purity, consistent quality, and not dependent on agricultural variables.[6] |
| Key Disadvantages | Variable quality of starting material, potential for complex mixtures requiring extensive purification. | Can be slower than chemical catalysis, and enzyme stability can be a concern. | Complex multi-step synthesis, reliance on non-renewable resources. |
Experimental Protocols
Semi-synthesis of this compound from Citronella Oil
This two-step process involves the reduction of citronellal, a major component of citronella oil, to form rhodinol (a mixture of citronellol and geraniol), followed by esterification.
a) Reduction of Citronellal to Rhodinol
-
Materials: Citronella oil, sodium borohydride (NaBH₄), ethanol (optional, as solvent), hydrochloric acid (HCl).
-
Procedure:
-
Citronella oil is mixed with NaBH₄ in a mole ratio of approximately 1:1 (citronellal to NaBH₄). The reaction can be carried out with or without a solvent like ethanol.[1][2]
-
The reaction mixture is stirred at a controlled temperature (e.g., 78°C if ethanol is used as a solvent) for a set duration (e.g., 3 hours).[8]
-
After the reaction, the mixture is cooled, and the pH is adjusted to ~2 with HCl to quench the excess NaBH₄.[8]
-
The organic layer containing rhodinol is separated, washed with water, and dried over anhydrous sodium sulfate.
-
b) Esterification of Rhodinol to this compound
-
Materials: Rhodinol from the previous step, acetic anhydride, zeolite catalyst (or other acid catalyst).
-
Procedure:
-
The obtained rhodinol is mixed with acetic anhydride. An optimal mole ratio of rhodinol to acetic anhydride is 1:1.[10]
-
A catalyst, such as a zeolite, is added to the mixture.[10]
-
The reaction is carried out under reflux at a specific temperature (e.g., 230°C with a zeolite catalyst) for an optimized time (e.g., 1 hour).[10]
-
After the reaction, the mixture is cooled, and the organic phase is washed with water until neutral pH is achieved.
-
The final product, this compound, is obtained after separating and drying the organic phase.
-
Biocatalytic Synthesis of this compound
This method utilizes enzymes, typically lipases, to catalyze the esterification of rhodinol.
-
Materials: Rhodinol (citronellol and geraniol), vinyl acetate (acyl donor), immobilized lipase (e.g., from Pseudomonas fluorescens or Candida antarctica), organic solvent (e.g., hexane).
-
Procedure:
-
Rhodinol and vinyl acetate are dissolved in an organic solvent in a specific molar ratio (e.g., 1:4 alcohol to vinyl acetate).[3]
-
The immobilized lipase is added to the mixture (e.g., 10 wt% of the alcohol).[3]
-
The reaction is incubated at a controlled temperature (e.g., 40°C) with agitation for a specified time (e.g., 24 hours).[3]
-
The enzyme is removed by filtration for potential reuse.
-
The solvent is evaporated to yield the this compound product.
-
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the components in the reaction mixture, including reactants (citronellol, geraniol) and the product (this compound).
-
Sample Preparation: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., ethyl acetate or n-hexane) containing an internal standard (e.g., n-tridecane) for accurate quantification.[11][12]
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-225-MS) is typically used for the separation of terpenes and their esters.[12][13]
-
Injector: Split or splitless injection mode can be used, with an inlet temperature around 250-280°C.[13]
-
Oven Program: A temperature gradient is employed to ensure good separation of all components. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[12][13]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[13]
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced quantification.[12]
-
-
Data Analysis: Compound identification is performed by comparing the obtained mass spectra and retention times with those of reference standards and mass spectral libraries. Quantification is achieved by creating a calibration curve using the internal standard.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. The Environmental Impact of Essential Oils: A Closer Look [floralessentialoils.com]
- 2. sobfragrance.com [sobfragrance.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Cost of Perfume Part 1 - Ingredients - Karen Gilbert [karengilbert.co.uk]
- 5. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sensulafragrance.com [sensulafragrance.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]
- 9. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. scitepress.org [scitepress.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Characterization of Rhodinyl Acetate as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of rhodinyl acetate as a Certified Reference Material (CRM). It details the analytical methods for establishing its purity and identity, compares its performance with other relevant standards, and presents supporting experimental data and protocols for its certification.
Introduction to this compound
This compound (CAS No. 141-11-7) is an organic ester with a characteristic fresh, rose-like odor, making it a valuable ingredient in the fragrance and flavor industries.[1][2] As a Certified Reference Material, it serves as a high-purity standard for analytical method validation, quality control, and research and development in cosmetics, food science, and pharmaceutical analysis. Its chemical formula is C₁₂H₂₂O₂ and it has a molecular weight of 198.30 g/mol .[3]
Physicochemical Properties
The fundamental properties of this compound are critical for its use as a reference material. These properties are meticulously measured and verified during the certification process.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥ 98.0% | [1] |
| Specific Gravity | 0.89400 to 0.90400 @ 25.00 °C | [4][5] |
| Refractive Index | 1.45100 to 1.45700 @ 20.00 °C | [4][5] |
| Boiling Point | 256.4 °C at 760 mmHg (estimated) | [6] |
| Flash Point | 96.11 °C (205.00 °F) TCC | [4][5] |
| Solubility | Soluble in alcohol and oils, limited in water | [1] |
Purity Determination and Impurity Profiling
The certification of this compound as a CRM necessitates a thorough assessment of its purity using a mass balance approach, which is considered a high-precision method for purity determination.[7] This involves the independent quantification of the main component, organic impurities, water content, and non-volatile impurities.
Hypothetical Purity Assignment for a CRM Batch
| Parameter | Method | Result | Uncertainty (k=2) |
| Purity by GC-FID | Gas Chromatography-Flame Ionization Detection | 99.85% | 0.10% |
| Water Content | Karl Fischer Titration | 0.05% | 0.01% |
| Non-Volatile Impurities | Gravimetry | < 0.01% | - |
| Organic Impurities | GC-MS | 0.10% | 0.03% |
| Assigned Purity (Mass Balance) | - | 99.80% | 0.11% |
Note: The data in this table is representative and intended to illustrate the characterization process.
Comparison with Alternative Reference Materials
| Feature | This compound CRM | Analytical Grade this compound | Other Rose Esters (e.g., Citronellyl Acetate) |
| Traceability | Metrologically traceable to SI units. | Not traceable. | Varies by supplier. |
| Certified Purity | Yes, with a detailed certificate of analysis and uncertainty statement. | Purity stated, but not certified. | Often provided with a typical purity range. |
| Impurity Profile | Characterized and quantified. | Major impurities may be listed. | Generally not detailed. |
| Intended Use | Quantitative analysis, method validation, instrument calibration. | General laboratory use, qualitative analysis. | Primarily for fragrance formulation and research. |
| Regulatory Compliance | Meets requirements for high-stakes applications (e.g., pharma QC). | May not meet stringent regulatory requirements. | Compliance with industry standards (e.g., IFRA).[8] |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible characterization of a CRM.
Purity Determination by Gas Chromatography (GC-FID)
-
Instrument: Agilent 7890B GC system with FID detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Quantification: Area normalization method, with relative correction factors for identified impurities.
Identification of Organic Impurities by GC-Mass Spectrometry (GC-MS)
-
Instrument: GC-MS system (e.g., Agilent 6890N GC with 5973N MS detector).
-
Column: J&W DB-624 capillary column (60 m × 0.32 mm × 0.25 μm).[7]
-
MS Conditions: Electron ionization (EI) mode at 70 eV. Mass range scanned from m/z 35 to 500.
-
Identification: Comparison of mass spectra with reference libraries (e.g., NIST).
Water Content by Karl Fischer Titration
-
Method: Coulometric Karl Fischer titration.
-
Apparatus: Metrohm 831 KF Coulometer or equivalent.
-
Sample Amount: Approximately 1 g, accurately weighed.
-
Procedure: The sample is injected into the titration cell containing the Karl Fischer reagent. The water content is determined electrochemically.
Non-Volatile Impurities by Gravimetry
-
Procedure: A known amount of the this compound sample (e.g., 5 g) is accurately weighed into a tared dish. The sample is heated in an oven at 105 °C until a constant weight is achieved. The residue is weighed, and the percentage of non-volatile impurities is calculated.
Visualizing the Certification Workflow and Comparison
Workflow for CRM Characterization
Caption: Workflow for the characterization of this compound as a CRM.
Comparison of Reference Material Grades
References
- 1. CAS 141-11-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 141-11-7 [amp.chemicalbook.com]
- 3. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 141-11-7 [thegoodscentscompany.com]
- 5. This compound, 141-11-7 [perflavory.com]
- 6. This compound|lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. fraterworks.com [fraterworks.com]
A Guide to Inter-Laboratory Comparison for the Analysis of Rhodinyl Acetate
Introduction
Rhodinyl acetate is a fragrance ingredient valued for its characteristic rosy, fruity, and slightly citrusy aroma. It is a key component in many perfumes, cosmetics, and flavor formulations. Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and ensuring product consistency. Inter-laboratory comparisons (ILCs) or proficiency tests are essential tools for laboratories to evaluate their analytical performance against their peers and a reference value.
This guide outlines a framework for an inter-laboratory comparison for the analysis of this compound, providing a detailed experimental protocol, hypothetical comparative data, and a logical workflow for conducting such a study. While no public data from a formal inter-laboratory comparison for this compound is available, this guide is based on established principles of proficiency testing and common analytical practices in the flavor and fragrance industry.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes hypothetical results from a proficiency test involving ten laboratories. Each laboratory received a sample of this compound with a known, assigned purity value of 98.50% (w/w). The participants were instructed to perform a quantitative analysis and report the purity.
| Laboratory ID | Reported Purity (% w/w) | Deviation from Assigned Value (%) | z-score* | Performance Evaluation |
| Lab-01 | 98.45 | -0.05 | -0.25 | Satisfactory |
| Lab-02 | 98.90 | +0.40 | +2.00 | Satisfactory |
| Lab-03 | 97.80 | -0.70 | -3.50 | Unsatisfactory |
| Lab-04 | 98.65 | +0.15 | +0.75 | Satisfactory |
| Lab-05 | 98.20 | -0.30 | -1.50 | Satisfactory |
| Lab-06 | 99.10 | +0.60 | +3.00 | Questionable |
| Lab-07 | 98.55 | +0.05 | +0.25 | Satisfactory |
| Lab-08 | 98.30 | -0.20 | -1.00 | Satisfactory |
| Lab-09 | 96.50 | -2.00 | -10.00 | Unsatisfactory |
| Lab-10 | 98.70 | +0.20 | +1.00 | Satisfactory |
*z-scores are calculated based on the assigned value and a target standard deviation for proficiency assessment (in this hypothetical case, σ = 0.20). A z-score between -2 and +2 is generally considered satisfactory.
Experimental Protocols
The recommended methodology for this inter-laboratory comparison is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like fragrance esters.[1]
1. Objective
To accurately determine the purity of this compound in the provided sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials and Reagents
-
This compound Proficiency Test Sample
-
This compound Certified Reference Standard (CRS), purity ≥ 99.5%
-
Internal Standard (IS), e.g., Tetradecane or Pentadecane, purity ≥ 99.5%
-
Solvent: Ethanol or Hexane, HPLC or GC grade
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
3. Instrumentation (Typical GC-FID System)
-
Gas Chromatograph: Agilent 7890 GC or similar.[1]
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
-
Injector: Split/Splitless inlet
-
Carrier Gas: Helium or Hydrogen, high purity
-
Data System: Chromatography data acquisition and processing software
4. Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of the internal standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Reference Standard Solution (Cal-1): Accurately weigh approximately 100 mg of this compound CRS into a 25 mL volumetric flask. Add 5.0 mL of IS Stock, and dilute to volume with the solvent.
-
Sample Solution (Test-1): Accurately weigh approximately 100 mg of the proficiency test sample into a 25 mL volumetric flask. Add 5.0 mL of IS Stock, and dilute to volume with the solvent.
-
Prepare all solutions in duplicate.
5. GC-FID Operating Conditions
-
Inlet Temperature: 250 °C[2]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[2]
-
Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min (Helium)
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold: Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Detector Gases: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) flows as per instrument manufacturer's recommendations.
6. Data Analysis and Calculation
-
Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times, as determined from the analysis of the Reference Standard Solution.
-
Integration: Integrate the peak areas for both this compound and the internal standard.
-
Calculation of Response Factor (RF):
-
Use the chromatogram from the Reference Standard Solution (Cal-1).
-
RF = (AreaCRS / Conc.CRS) / (AreaIS / Conc.IS)
-
-
Calculation of Purity:
-
Use the chromatograms from the Sample Solution (Test-1).
-
Purity (% w/w) = [(AreaSample / AreaIS) * (Conc.IS / Conc.Sample) / RF] * 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory comparison and the analytical procedure.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of rhodinyl acetate and its structurally related monoterpene esters: geranyl acetate, neryl acetate, and citronellyl acetate. While all four compounds are valued in the fragrance and flavor industries for their distinct floral and fruity aromas, emerging research has highlighted their diverse biological activities. This document summarizes the available experimental data to facilitate a comparative assessment of their potential pharmacological applications.
Comparison of Biological Activities
The biological effects of geranyl acetate, neryl acetate, and citronellyl acetate have been investigated in various in vitro and in vivo models, demonstrating a range of activities including anticancer, anti-inflammatory, and skin barrier enhancement. In contrast, there is a notable scarcity of published experimental data on the specific biological effects of this compound beyond its use as a fragrance and flavoring agent. The following table summarizes the available quantitative data for the related esters.
| Compound | Biological Activity | Cell Line/Model | Key Findings (IC50/EC50) | Reference(s) |
| Geranyl Acetate | Anticancer (Apoptosis Induction) | Colo-205 (Human Colon Carcinoma) | IC50: 30 µM | [1] |
| Anticancer (Apoptosis Induction) | HepG2 (Human Liver Carcinoma) | Dose-dependent cytotoxicity (significant at 50-400 µM) | [2] | |
| Anti-inflammatory | HaCaT (Human Keratinocytes) | Attenuated PPD-induced cytotoxicity and inflammation | ||
| Neryl Acetate | Skin Barrier Enhancement | Human Skin Explants | Upregulation of genes involved in epidermal differentiation and ceramide synthesis | [3] |
| Citronellyl Acetate | Pro-apoptotic | Human Hepatoma Cells | Exhibits pro-apoptotic activity | [4] |
| Antinociceptive (TRPA1 Agonist) | HEK293 (Human Embryonic Kidney) | EC50: 12.2 µM | [4] |
Detailed Experimental Protocols
Geranyl Acetate: Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Cell Line: Colo-205 human colon carcinoma cells.
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of geranyl acetate for 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured at 570 nm to determine cell viability.[1]
2. Apoptosis Assessment (DAPI Staining):
-
Cell Line: Colo-205 cells.
-
Procedure: Cells were treated with geranyl acetate, followed by fixation and staining with DAPI (4',6-diamidino-2-phenylindole). Nuclear morphology was observed under a fluorescence microscope to identify apoptotic bodies.[1]
3. Western Blotting for Apoptosis-Related Proteins:
-
Cell Line: Colo-205 cells.
-
Procedure: Following treatment with geranyl acetate, total protein was extracted, and the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were determined by Western blotting using specific primary and secondary antibodies.[1]
Neryl Acetate: Skin Barrier Function Analysis
1. Human Skin Explant Culture:
-
Model: Full-thickness human skin biopsies.
-
Procedure: Skin explants were cultured and treated with neryl acetate. Gene and protein expression, as well as lipid content, were analyzed at specified time points.[3]
2. Transcriptomic Analysis:
-
Method: RNA was extracted from skin explants, and gene expression profiling was performed using microarrays to identify genes modulated by neryl acetate.[3]
3. Immunofluorescence for Involucrin:
-
Procedure: Paraffin-embedded sections of skin explants were stained with an antibody against involucrin, a key protein in the formation of the cornified envelope of the epidermis. Fluorescence microscopy was used to visualize and quantify the expression of involucrin.[3]
Citronellyl Acetate: Pro-Apoptotic and Antinociceptive Activity
1. Pro-apoptotic Activity:
-
Cell Line: Human hepatoma cells.
-
Note: Specific experimental details on the pro-apoptotic activity in this cell line were not available in the searched literature, other than the observation of this effect.[4]
2. TRPA1 Agonist Activity:
-
Cell Line: HEK293 cells expressing rat TRPA1.
-
Procedure: Cells were loaded with the calcium indicator dye Fluo-4-AM. The change in intracellular calcium concentration upon application of citronellyl acetate was measured using spectrofluorimetry to determine its agonist activity at the TRPA1 channel.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these esters, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The available scientific literature indicates that geranyl acetate, neryl acetate, and citronellyl acetate possess distinct and potentially valuable biological activities. Geranyl acetate shows promise as an anticancer and anti-inflammatory agent, while neryl acetate demonstrates efficacy in enhancing skin barrier function. Citronellyl acetate exhibits a broad spectrum of activities, including pro-apoptotic and antimicrobial effects.
A significant gap in the current research is the lack of published studies on the specific biological effects of this compound. While it is widely used in consumer products, its pharmacological potential remains largely unexplored. Further investigation into the biological activities of this compound is warranted to determine if it shares any of the therapeutic properties of its structural isomers and related esters. This would not only provide a more complete comparative understanding but could also unveil new opportunities for its application in the pharmaceutical and dermatological fields.
References
- 1. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. submissions.eminentscientists.com [submissions.eminentscientists.com]
- 3. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Rhodinyl Acetate Synthesis: An Economic and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
Rhodinyl acetate, a key fragrance and flavor compound with a characteristic rosy scent, is synthesized through various chemical and enzymatic routes. The selection of a specific synthesis pathway in a research or industrial setting is critically dependent on a thorough evaluation of its economic viability and process efficiency. This guide provides a comprehensive comparison of the most common methods for this compound synthesis, supported by experimental data and detailed protocols to inform decision-making in laboratory and process development environments.
Executive Summary
The synthesis of this compound is primarily achieved through three main routes: direct esterification of rhodinol with acetic acid, esterification with acetic anhydride, and enzymatic transesterification. Each method presents a unique trade-off between reaction efficiency, cost of raw materials and catalysts, energy consumption, and environmental impact.
-
Zeolite-Catalyzed Esterification with Acetic Anhydride: This method offers high yields in relatively short reaction times. The use of a solid, reusable catalyst simplifies product purification.
-
Enzymatic Synthesis via Transesterification: This "green" alternative operates under mild conditions, offering high product specificity and minimizing byproduct formation. While the initial catalyst cost may be higher, the potential for catalyst reuse and lower energy consumption can make it economically attractive.
-
Direct Esterification with Solid Acid Catalysts: A straightforward approach that avoids the use of the more corrosive and expensive acetic anhydride. The efficiency of this method is highly dependent on the chosen solid acid catalyst and the effective removal of water byproduct.
This guide will delve into the quantitative aspects of each method, providing a clear comparison to aid in the selection of the most appropriate synthesis strategy based on specific laboratory or production needs.
Comparison of this compound Synthesis Methods
The following tables summarize the key quantitative data for the different synthesis routes of this compound.
Table 1: Performance Comparison of this compound Synthesis Methods
| Parameter | Zeolite-Catalyzed Esterification | Enzymatic Transesterification | Direct Esterification with Solid Acid Catalyst (Amberlyst-15) |
| Reactants | Rhodinol, Acetic Anhydride | Rhodinol, Ethyl Acetate | Rhodinol, Acetic Acid |
| Catalyst | Zeolite | Immobilized Lipase | Amberlyst-15 |
| Yield (%) | ~74-96%[1] | ~76% (for Citronellyl Acetate)[2] | Data for similar esters suggest >90% is achievable[3][4] |
| Reaction Time | 1 hour[1] | 72 hours[2] | 5-8 hours (for similar esters)[3][4] |
| Temperature (°C) | 130[1] | 40[2] | 80-100 (for similar esters)[3][4] |
| Catalyst Loading | 0.14 g per 10 mL rhodinol[1] | 250 mg per 5 mL reaction volume[2] | Typically 5-15 wt% of reactants |
| Product Purity | High after washing | Very high due to enzyme specificity | High after purification |
| Catalyst Reusability | Yes, can be filtered and reused[1] | Yes, immobilized enzymes can be reused multiple times[5] | Yes, solid acid catalysts are easily recovered and reused[6] |
Table 2: Economic Analysis of this compound Synthesis Methods
| Cost Factor | Zeolite-Catalyzed Esterification | Enzymatic Transesterification | Direct Esterification with Solid Acid Catalyst |
| Rhodinol Cost | Moderate | Moderate | Moderate |
| Acylating Agent Cost | Acetic Anhydride (Higher) | Ethyl Acetate (Lower) | Acetic Acid (Lowest) |
| Catalyst Cost | Zeolite (Lower initial cost) | Immobilized Lipase (Higher initial cost) | Amberlyst-15 (Moderate initial cost) |
| Energy Consumption | Moderate (Heating to 130°C) | Low (Heating to 40°C) | Moderate (Heating to 80-100°C)[7] |
| Purification Costs | Moderate (Washing, filtration) | Low (Minimal byproducts) | Moderate (Water removal, filtration) |
| Waste Generation | Minimal with catalyst recycling | Minimal, biodegradable | Minimal with catalyst recycling |
| Overall Economics | Good balance of speed and cost | Potentially very good with high catalyst reusability | Favorable due to low-cost raw materials |
Experimental Protocols
Zeolite-Catalyzed Esterification of Rhodinol with Acetic Anhydride
Materials:
-
Rhodinol (a mixture of citronellol and geraniol)
-
Acetic Anhydride
-
Zeolite catalyst
-
Distilled water
-
n-Hexane (for GC-MS analysis)
Procedure: [1]
-
To a 20 mL round-bottom flask, add 10 mL of rhodinol, 2.92 mL of acetic anhydride (1:1 molar ratio), and 0.14 g of zeolite catalyst.
-
Heat the mixture at 130°C with constant stirring using a magnetic stirrer for 1 hour.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
-
Separate the organic phase containing this compound.
-
Analyze the product composition and yield using Gas Chromatography-Mass Spectrometry (GC-MS) after dissolving a sample in n-hexane.
Enzymatic Synthesis of this compound via Transesterification
Materials:
-
Rhodinol
-
Geranyl Acetate (as acyl donor)
-
Immobilized Lipase (e.g., from Candida antarctica)
-
n-Hexane (solvent)
Procedure: (Adapted from the synthesis of citronellyl acetate)[2]
-
In a screw-capped vial, combine 0.25 M rhodinol and 0.25 M geranyl acetate in 5 mL of n-hexane.
-
Add 250 mg of immobilized lipase to the reaction mixture.
-
Incubate the vial in a shaker at 40°C for 72 hours.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
The resulting solution contains this compound. Analyze the conversion and product purity by Gas Chromatography (GC).
Direct Esterification of Rhodinol with Acetic Acid using a Solid Acid Catalyst (Amberlyst-15)
Materials:
-
Rhodinol
-
Acetic Acid
-
Amberlyst-15 catalyst
-
Toluene (optional, for azeotropic water removal)
Procedure: (General procedure based on similar esterifications)[3][4]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine rhodinol and acetic acid (a molar excess of acetic acid, e.g., 1:2 or 1:3, is recommended to drive the equilibrium).
-
Add Amberlyst-15 catalyst (e.g., 10 wt% based on the limiting reactant).
-
If using an azeotropic setup, fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC. The reaction is complete when the consumption of rhodinol ceases.
-
Cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Process Flow and Logic
The following diagram illustrates the logical relationships between the different synthesis pathways for this compound.
Caption: Synthesis pathways for this compound.
Conclusion
The choice of a synthesis method for this compound should be guided by a careful consideration of the specific requirements of the project.
-
For rapid, high-yield laboratory synthesis where the cost of acetic anhydride is not a primary concern, zeolite-catalyzed esterification is an excellent choice.
-
For applications demanding high purity, mild reaction conditions, and adherence to "green chemistry" principles, enzymatic transesterification stands out as a superior, albeit potentially slower, method. The economic feasibility of this route is significantly enhanced by the effective reuse of the immobilized enzyme.
-
For large-scale production where raw material costs are a major driver, direct esterification with a recyclable solid acid catalyst presents a compelling option, provided that efficient water removal and catalyst stability can be achieved.
Further research into the optimization of catalyst reusability and energy efficiency for each of these methods will continue to refine the economic and environmental landscape of this compound production.
References
Safety Operating Guide
Proper Disposal of Rhodinyl Acetate in a Laboratory Setting
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Rhodinyl acetate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
This compound is a flammable liquid and vapor that causes skin and eye irritation and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal must be managed with care, following all applicable federal, state, and local regulations.[2]
Hazard Summary
A clear understanding of the hazards associated with this compound is fundamental to safe handling and disposal.
| Hazard Statement | Classification |
| Flammable liquid and vapor | Hazard Class 3 |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| Toxic to aquatic life with long lasting effects | Environmental Hazard |
| May be harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity |
| May cause respiratory irritation | Respiratory Irritant |
Data sourced from multiple safety data sheets.[1][2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Wear chemically impermeable gloves and protective clothing.[1][2]
-
Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if exposure limits are exceeded.[2]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent hazardous reactions.
-
Collect waste this compound in a dedicated, properly labeled waste container.
-
The container must be chemically compatible with this compound and have a secure, leak-proof closure.[4]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[5]
3. Waste Container Labeling: Accurate labeling is a key regulatory requirement.
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must identify the contents as "this compound Waste."
-
Include appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[1]
4. Temporary Storage in the Laboratory: Waste should be stored safely pending removal.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]
-
Ensure secondary containment is in place to capture any potential leaks.[4]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[2]
-
Provide them with accurate information about the waste, including its composition and volume.
6. Accidental Spill Response: In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate personnel from the immediate spill area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite.[2]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Rhodinyl Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Rhodinyl acetate, ensuring operational integrity and laboratory safety.
This compound is a colorless to slightly yellow liquid with a fresh, rose-like odor.[1][2][3] While utilized in fragrances and as a flavoring agent, it requires careful handling due to its potential hazards.[2][3] It is classified as causing skin irritation and serious eye irritation, and it is toxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] An eyewash station should be readily accessible.
-
Skin Protection: Chemical-impermeable gloves are required.[4][5] Wear fire/flame resistant and impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area or under a chemical fume hood.[6][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4][5]
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[1][2] |
| Boiling Point | 237 °C (lit.)[2][3] |
| Flash Point | 46 °C to 96.11 °C[3][6][8] |
| Density | 0.896 g/mL at 25 °C (lit.)[2][3] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol.[1] |
Operational Plan: Handling and Disposal
The following step-by-step guide outlines the procedural workflow for the safe handling and disposal of this compound.
1. Preparation:
- Ensure the work area is well-ventilated, preferably within a chemical fume hood.[6][7]
- Confirm that an eyewash station and safety shower are accessible.[9]
- Assemble all necessary PPE as detailed above and inspect for integrity.
- Have absorbent materials (e.g., sand, vermiculite) readily available for spill containment.[6]
2. Handling:
- Avoid direct contact with skin and eyes.[4]
- Avoid breathing vapors or mists.[4][6]
- Keep the container tightly closed when not in use.[6][10]
- Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[6][10]
- Use non-sparking tools and take precautionary measures against static discharge.[10]
3. In Case of a Spill:
- Evacuate personnel from the immediate area.
- Remove all sources of ignition.[4][5]
- Wearing appropriate PPE, contain the spill using inert absorbent material.[6]
- Collect the absorbed material into a suitable, closed container for disposal.[4][5]
- Ventilate the area and wash the spill site after material pickup is complete.[6]
4. Disposal:
- Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[6]
- Contact a licensed professional waste disposal service for guidance and disposal.[6]
- Do not discharge into sewers or other bodies of water, as it is toxic to aquatic life.[4][5]
- Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 141-11-7 [chemicalbook.com]
- 3. Cas 141-11-7,this compound | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound, 141-11-7 [thegoodscentscompany.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
